Product packaging for MDI-2268(Cat. No.:CAS No. 1609176-50-2)

MDI-2268

Cat. No.: B608889
CAS No.: 1609176-50-2
M. Wt: 277.2032
InChI Key: RONKZYYGLIORQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MDI-2268 is a potent and specific small-molecule inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1), a serine protease inhibitor (serpin) implicated in pathological processes like thrombosis, atherosclerosis, and fibrosis. It regulates the balance between coagulation and fibrinolysis by enhancing the body's natural clot-dissolving processes, offering significant research value for studying cardiovascular and metabolic diseases. This compound was identified through a rigorous high-throughput screening designed to find compounds effective against the vitronectin-bound form of PAI-1, which is its predominant state in vivo. This makes it a superior pharmacological tool compared to earlier inhibitors that showed reduced efficacy in this physiologically relevant context. In pre-clinical research, this compound has demonstrated good antithrombotic properties. Studies in a murine model of deep vein thrombosis showed that this compound administration significantly reduced thrombus weight. Furthermore, research in a murine model of obesity and metabolic syndrome has shown that pharmacological inhibition of PAI-1 with this compound can inhibit the formation of atherosclerosis. This effect was achieved without altering plasma lipid profiles, suggesting a novel, lipid-independent strategy for inhibiting atherogenesis. The compound also exhibited good pharmacokinetics in studies, making it a suitable candidate for in vivo research applications. Its primary research applications include the study of deep vein thrombosis, atherosclerosis formation, and the role of PAI-1 in metabolic dysfunction. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10F3N3O3 B608889 MDI-2268 CAS No. 1609176-50-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydrazinyl-2-oxo-N-[[3-(trifluoromethoxy)phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3O3/c11-10(12,13)19-7-3-1-2-6(4-7)5-15-8(17)9(18)16-14/h1-4H,5,14H2,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONKZYYGLIORQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CNC(=O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

MDI-2268: A Technical Guide to its Mechanism of Action as a PAI-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Action: Allosteric Inhibition of PAI-1

The consequences of this allosteric modulation are twofold:

This dual mechanism leads to a significant increase in the levels of free, active tPA and uPA, thereby promoting endogenous fibrinolysis.[1]

G cluster_0 Physiological State (Active PAI-1) cluster_1 MDI-2268 Intervention PAI1_active Active PAI-1 tPA_uPA tPA / uPA PAI1_active->tPA_uPA Inhibits PAI1_inactive Inactive PAI-1 (Latent Conformation) PAI1_active->PAI1_inactive Fibrinolysis Fibrinolysis tPA_uPA->Fibrinolysis Promotes Vitronectin Vitronectin Vitronectin->PAI1_active Stabilizes MDI2268 This compound MDI2268->PAI1_active Binds & Induces Conformational Change tPA_uPA_free Free tPA / uPA Fibrinolysis_enhanced Enhanced Fibrinolysis tPA_uPA_free->Fibrinolysis_enhanced Promotes

Fig. 1: this compound Allosteric Inhibition of PAI-1.

Pharmacological and Preclinical Data

Pharmacokinetic Properties

Pharmacokinetic studies in rats have demonstrated that this compound possesses favorable drug-like properties, including oral bioavailability.

ParameterRouteValueSpecies
Half-life Intravenous (IV)30 minutesRat
Half-life Oral (PO)3.4 hoursRat
Bioavailability Oral (PO)57%Rat
Table 1: Pharmacokinetic parameters of this compound in rats.[1]
Preclinical Efficacy

This compound has demonstrated significant efficacy in various animal models of disease, highlighting its therapeutic potential.

2.2.1. Deep Vein Thrombosis (DVT)

In a murine model of DVT, this compound was as effective as low-molecular-weight heparin (LMWH) in reducing thrombus weight but, crucially, did not increase bleeding time.[1]

Treatment Group (IP)DoseMean Thrombus Weight (mg)% Reduction vs. ControlBleeding Time
Control (DMSO) -12.7 ± 5.7-Not significantly altered
This compound 1.5 mg/kg6.9 ± 3.345.7%Not significantly altered
This compound 3.0 mg/kg5.5 ± 1.656.7%Not significantly altered
Enoxaparin (LMWH) 7.3 mg/kg3.8 ± 1.370.1%Significantly prolonged
Table 2: Efficacy and safety of this compound in a murine DVT model.[3]

2.2.2. Atherosclerosis

In a murine model of metabolic syndrome-induced atherosclerosis, dietary administration of this compound for 12 weeks significantly inhibited the formation of atherosclerotic plaques.[4][5] A key mechanism identified was the significant decrease in macrophage accumulation within the plaques.[3][6]

ModelTreatmentDurationKey Outcomes
ldlr-/- mice on Western DietThis compound (400 µg/g of diet)12 weeksInhibited atherosclerosis formation; Decreased macrophage accumulation in plaques.
Table 3: Efficacy of this compound in a murine atherosclerosis model.[4][5][7]

2.2.3. Ischemic Stroke

In a murine model of ischemic stroke, this compound demonstrated a protective effect.[1] Furthermore, a combination therapy of this compound with imatinib, a PDGFRα inhibitor, was shown to be more effective at reducing infarct size than either agent alone.[8] This suggests a synergistic effect where this compound enhances fibrinolysis and imatinib protects the blood-brain barrier.

G cluster_stroke Ischemic Stroke Pathophysiology cluster_therapy Combination Therapy Thrombus Thrombus Formation Infarct Infarct Thrombus->Infarct PAI1_stroke Elevated PAI-1 PAI1_stroke->Thrombus Stabilizes Fibrinolysis Enhanced Fibrinolysis PAI1_stroke->Fibrinolysis BBB_Damage tPA-mediated BBB Damage BBB_Damage->Infarct BBB_Protection BBB Protection BBB_Damage->BBB_Protection MDI2268 This compound MDI2268->PAI1_stroke Inhibits Imatinib Imatinib Imatinib->BBB_Damage Inhibits (via PDGFRα) Infarct_Reduced Reduced Infarct Fibrinolysis->Infarct_Reduced BBB_Protection->Infarct_Reduced G Start ldlr-/- mice (8-10 weeks old) WD Western Diet (WD) for 12 weeks Start->WD WD_MDI2268 WD + this compound (400 µg/g) for 12 weeks Start->WD_MDI2268 Euthanasia Euthanasia & Aorta Harvest WD->Euthanasia WD_MDI2268->Euthanasia Staining Aortic Root Sectioning & Staining (Oil Red O, IHC) Euthanasia->Staining Analysis Quantification of: - Plaque Area - Macrophage Content Staining->Analysis

References

MDI-2268: A Technical Guide to a Novel PAI-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Compound: MDI-2268

Primary Target: Plasminogen Activator Inhibitor-1 (PAI-1)

Mechanism of Action

Signaling Pathway

Fibrinolysis_Pathway cluster_0 Fibrinolytic System cluster_1 Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA / uPA Fibrin_Degradation_Products Fibrin_Degradation_Products Plasmin->Fibrin_Degradation_Products Degrades Fibrin Fibrin PAI1 PAI-1 tPA_uPA tPA / uPA PAI1->tPA_uPA Inhibits MDI2268 This compound MDI2268->PAI1 Inhibits

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: Pharmacokinetic Properties of this compound in Rats
ParameterValueReference
Half-life (Intravenous)30 minutes[4]
Half-life (Oral)3.4 hours[4]
Bioavailability (Oral)57%[4]
Table 2: Efficacy of this compound in a Murine Model of Venous Thrombosis
Treatment GroupDoseThrombus Weight Reduction vs. ControlBleeding TimeReference
This compound3 mg/kg62%No significant change[4]
Low-Molecular-Weight Heparin (LMWH)3 mg/kg~62%Significantly prolonged[4]
Table 3: In Vivo Antithrombotic Effect of this compound in Mouse Electrolytic IVC Model
Treatment GroupDoseThrombus Weight (mg)p-value vs. ControlReference
Control (DMSO)-12.7 ± 5.7-[6]
This compound1.5 mg/kg6.9 ± 3.3> 0.05[6]
This compound3 mg/kg5.5 ± 1.60.035[6]

Experimental Protocols

Murine Model of Venous Thrombosis (Electrolytic Injury Model)

This model is utilized to assess the antithrombotic efficacy of compounds like this compound.

Workflow:

EIM_Workflow cluster_workflow Electrolytic Injury Model Workflow start Anesthetize Mouse expose_ivc Surgically expose inferior vena cava (IVC) start->expose_ivc apply_current Apply electrical current to IVC to induce thrombus expose_ivc->apply_current administer_drug Administer this compound or control (e.g., 3 mg/kg IP, 3x/day) apply_current->administer_drug harvest Harvest thrombus after a defined period (e.g., 2 days) administer_drug->harvest weigh Measure thrombus weight harvest->weigh end Data Analysis weigh->end

Caption: Workflow for the electrolytic injury model of venous thrombosis.

Methodology:

  • C57BL/6 mice (10-12 weeks old, 20-25g) are anesthetized.[6]

  • The inferior vena cava (IVC) is surgically exposed.

  • An electrical current is applied to the IVC to induce the formation of a thrombus.[6]

  • Mice are treated with this compound (e.g., 1.5 or 3 mg/kg, intraperitoneally, every 8 hours for 6 doses) or a vehicle control.[1][6]

  • After a specified period (e.g., 2 days), the thrombi are harvested and weighed.[4][6]

Bleeding Time Assay

This assay is used to evaluate the safety profile of antithrombotic agents.

Methodology:

  • Mice are administered this compound (e.g., 3 mg/kg, intraperitoneally) or a control substance.[4]

  • After a set time (e.g., 90 minutes), the distal portion of the tail is clipped.[10]

  • The time until bleeding ceases is recorded.[4]

Atherosclerosis Model in LDL Receptor-Deficient Mice

This model is used to study the effect of this compound on the development of atherosclerosis.

Methodology:

  • LDL receptor-deficient (ldlr−/−) mice are fed a high-fat, high-cholesterol Western diet to induce obesity, metabolic dysfunction, and atherosclerosis.[5][11]

  • The study continues for a defined period (e.g., up to 24 weeks).[5][11]

  • Macrophage accumulation and cell senescence within the plaques are also assessed.[5][12]

Conclusion

References

MDI-2268: A Potent and Orally Bioavailable PAI-1 Inhibitor for Thrombotic Disorders

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Introduction

Mechanism of Action

Quantitative Data Summary

The following tables summarize the key quantitative data for MDI-2268 from preclinical studies.

Table 1: Pharmacokinetic Properties of this compound in Rats

ParameterValueRoute of Administration
Half-life (t1/2)30 minutesIntravenous (IV)
Half-life (t1/2)3.4 hoursOral (PO)
Bioavailability57%Oral (PO)

Table 2: In Vivo Efficacy of this compound in a Murine Model of Venous Thrombosis [5]

Treatment GroupDoseThrombus Weight (mg, Mean ± SD)Bleeding Time
Control (DMSO)-12.7 ± 5.7Not reported
This compound1.5 mg/kg6.9 ± 3.3Not affected
This compound3 mg/kg5.5 ± 1.6Not affected
Enoxaparin (LMWH)7.3 mg/kg3.8 ± 1.3Significantly prolonged
This compound + Enoxaparin3 mg/kg + 1.8 mg/kg4.8 ± 2.4Not reported

Note: In vitro IC50 and Ki values for this compound are not publicly available in the reviewed literature. One study mentions its in vitro activity is similar to that of CCG-7844BP.

Experimental Protocols

In Vitro PAI-1 Inhibition Assay (General Protocol)

Materials:

  • Urokinase-type plasminogen activator (uPA) or tissue-type plasminogen activator (tPA)

  • Chromogenic substrate for uPA or tPA (e.g., S-2444)

  • Assay buffer (e.g., HEPES-buffered saline, pH 7.4, with 0.1% BSA)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add the chromogenic substrate to each well.

  • Immediately measure the change in absorbance over time at the appropriate wavelength (e.g., 405 nm) using a microplate reader. The rate of color development is proportional to the residual uPA or tPA activity.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_prep Plate Preparation cluster_incubation Incubation Steps cluster_measurement Measurement and Analysis A Serial Dilutions of this compound B Add PAI-1 to wells A->B Add to plate C Incubate this compound with PAI-1 B->C D Add uPA/tPA C->D E Incubate PAI-1 with uPA/tPA D->E F Add Chromogenic Substrate E->F G Measure Absorbance F->G H Calculate % Inhibition G->H I Determine IC50 H->I

In Vitro PAI-1 Inhibition Assay Workflow
Murine Model of Venous Thrombosis (Electrolytic Injury Model - EIM)

This in vivo model is used to evaluate the antithrombotic efficacy of this compound.[5]

Objective: To assess the effect of this compound on thrombus formation in a mouse model of deep vein thrombosis.

Animals: Male C57BL/6 mice (10-12 weeks old, 20-25g).

Materials:

  • This compound

  • Vehicle control (e.g., DMSO)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Electrolytic needle

  • Direct current source

Procedure:

  • Anesthetize the mice using isoflurane.

  • Perform a midline abdominal incision to expose the inferior vena cava (IVC).

  • Carefully dissect the IVC free from surrounding tissues.

  • Induce thrombosis by applying a constant anodal current (e.g., 250 µA) for a set duration (e.g., 15 minutes) to the IVC wall using an electrolytic needle. This electrolytic injury to the vessel wall initiates thrombus formation.

  • Administer this compound (e.g., 1.5 mg/kg or 3 mg/kg, intraperitoneally) or vehicle control at specified time points post-injury (e.g., immediately after and at regular intervals).

  • After a predetermined period (e.g., 48 hours), euthanize the mice.

  • Excise the IVC segment containing the thrombus.

  • Isolate and weigh the thrombus.

  • Compare the thrombus weights between the this compound-treated groups and the control group to determine the antithrombotic effect.

G A Anesthetize Mouse B Expose Inferior Vena Cava (IVC) A->B C Induce Electrolytic Injury to IVC Wall B->C D Administer this compound or Vehicle C->D E Monitor for 48 hours D->E F Euthanize Mouse and Excise IVC E->F G Isolate and Weigh Thrombus F->G H Compare Thrombus Weights G->H

Electrolytic Injury Model of Venous Thrombosis Workflow
Pharmacokinetic Study in Rats

This protocol outlines the general procedure for determining the pharmacokinetic profile of this compound in rats.

Objective: To determine the half-life and oral bioavailability of this compound.

Animals: Male Sprague-Dawley rats.

Materials:

  • This compound

  • Vehicle for intravenous and oral administration

  • Cannulation supplies (for IV administration and blood sampling)

  • Blood collection tubes (containing anticoagulant)

  • Centrifuge

  • Analytical equipment (e.g., LC-MS/MS) for quantifying this compound in plasma

Procedure:

  • Intravenous (IV) Administration:

    • Administer a single bolus dose of this compound (e.g., 15 mg/kg) via a cannulated tail vein.

    • Collect blood samples at multiple time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) post-dose.

  • Oral (PO) Administration:

    • Administer a single dose of this compound (e.g., 30 mg/kg) via oral gavage.

    • Collect blood samples at multiple time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-dose.

  • Sample Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of this compound versus time for both IV and PO administration.

    • Calculate pharmacokinetic parameters, including half-life (t1/2), area under the curve (AUC), and oral bioavailability (F%), using appropriate pharmacokinetic software.

Signaling Pathways

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling PAI1 PAI-1 uPA uPA PAI1->uPA Inhibits LRP1 LRP1 PAI1->LRP1 Binds Vitronectin Vitronectin PAI1->Vitronectin Binds uPAR uPAR uPA->uPAR Binds uPAR->LRP1 Complexes with ERK ERK Pathway uPAR->ERK Activates CellMigration Cell Migration LRP1->CellMigration Promotes CellSenescence Cell Senescence LRP1->CellSenescence Promotes Integrins Integrins Integrins->CellMigration Mediates Vitronectin->Integrins Binds MDI2268 This compound MDI2268->PAI1 Inhibits ERK->CellMigration Promotes

PAI-1 Signaling and the Impact of this compound

Conclusion

References

MDI-2268: A Deep Dive into the Structure-Activity Relationship of a Novel PAI-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Executive Summary

Introduction to PAI-1 and Its Inhibition

The Discovery and Pharmacological Profile of MDI-2268

This compound was identified following a high-throughput screening campaign that led to the discovery of the initial lead compound, CCG-7844BP.[1] Subsequent SAR studies focused on optimizing the potency, selectivity, and pharmacokinetic profile of this lead, ultimately yielding this compound.[1]

Chemical Structure

The chemical structure of this compound is presented below. Its development from the lead compound CCG-7844BP involved systematic modifications to enhance its drug-like properties.

Figure 1: Chemical Structure of this compound (Structure based on information from commercial suppliers)

(Note: The exact structure of the lead compound CCG-7844BP is not publicly available in the reviewed literature, preventing a direct structural comparison.)

In Vitro and In Vivo Activity
Pharmacokinetic Properties

A key advantage of this compound is its excellent pharmacokinetic profile, making it suitable for oral administration.[1] The table below summarizes the key pharmacokinetic parameters of this compound in rats.

ParameterValueReference
Administration Route Intravenous (IV)[1]
Half-life (t1/2) 30 minutes[1]
Administration Route Oral (PO)[1]
Half-life (t1/2) 3.4 hours[1]
Oral Bioavailability 57%[1]

Table 1: Pharmacokinetic Parameters of this compound in Rats [1]

Structure-Activity Relationship (SAR) of this compound

While a dedicated publication detailing the comprehensive SAR of the compound series leading to this compound was alluded to in the primary literature, it is not yet publicly available.[1] Therefore, a detailed quantitative SAR table cannot be constructed at this time. However, the development of this compound from CCG-7844BP implies that specific structural modifications were crucial for improving its in vivo efficacy and pharmacokinetic properties. The transition from a lead compound with a short in vivo half-life to a clinical candidate with sustained activity and oral bioavailability underscores the success of the SAR-driven optimization process.[1]

Mechanism of Action: Allosteric Inhibition of PAI-1

PAI1_Inhibition Conceptual Pathway of Allosteric PAI-1 Inhibition cluster_0 Normal PAI-1 Function cluster_1 Inhibition by this compound Active PAI-1 Active PAI-1 PAI-1-tPA/uPA Complex PAI-1-tPA/uPA Complex Active PAI-1->PAI-1-tPA/uPA Complex Binds to tPA/uPA tPA/uPA tPA/uPA->PAI-1-tPA/uPA Complex Fibrinolysis Blocked Fibrinolysis Blocked PAI-1-tPA/uPA Complex->Fibrinolysis Blocked Active PAI-1_2 Active PAI-1 Inactive PAI-1 Inactive PAI-1 Active PAI-1_2->Inactive PAI-1 Allosteric Binding This compound This compound This compound->Inactive PAI-1 Fibrinolysis Proceeds Fibrinolysis Proceeds Inactive PAI-1->Fibrinolysis Proceeds Cannot Inhibit tPA/uPA Synthesis_Workflow Generalized Synthetic Workflow Starting Materials Starting Materials Intermediate 1 Intermediate 1 Starting Materials->Intermediate 1 Reaction 1 Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Reaction 2 This compound This compound Intermediate 2->this compound Final Step PAI1_Assay Chromogenic PAI-1 Inhibition Assay Workflow PAI-1 + this compound PAI-1 + this compound Add tPA Add tPA PAI-1 + this compound->Add tPA Incubate Add Chromogenic Substrate Add Chromogenic Substrate Add tPA->Add Chromogenic Substrate Incubate Measure Absorbance Measure Absorbance Add Chromogenic Substrate->Measure Absorbance Kinetic Reading

References

Pharmacology of MDI-2268: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Mechanism of Action

MDI-2268 Signaling Pathway Signaling Pathway of this compound MDI2268 This compound PAI1 PAI-1 MDI2268->PAI1 Inhibits tPA_uPA tPA / uPA PAI1->tPA_uPA Inhibits Plasminogen Plasminogen tPA_uPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin Conversion FibrinClot Fibrin Clot Plasmin->FibrinClot Degrades FibrinDegradation Fibrin Degradation (Clot Dissolution) FibrinClot->FibrinDegradation

Figure 1: Proposed signaling pathway of this compound in enhancing fibrinolysis.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacology of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Rats
ParameterIntravenous (15 mg/kg)Oral (30 mg/kg)Reference
Half-life (t1/2) 30 minutes3.4 hours[2]
Bioavailability -57%[2]
Table 2: In Vivo Efficacy of this compound in a Murine Model of Venous Thrombosis
Treatment GroupDoseAdministration RouteThrombus Weight Reduction (%)Bleeding TimeReference
This compound 3 mg/kg (3 times/day)Intraperitoneal62%No significant change[2]
Low-Molecular-Weight Heparin (LMWH) Not specifiedIntraperitonealEfficaciousSignificantly prolonged[2]
Vehicle Control -Intraperitoneal--[2]
Table 3: In Vivo Dose-Dependent Inhibition of PAI-1 Activity by this compound in Mice
Dose (mg/kg)Administration RouteResidual PAI-1 Activity (%) at 90 minReference
0.3 Oral Gavage~80%[2]
1 Oral Gavage~60%[2]
3 Oral Gavage~40%[2]
10 Oral Gavage~20%[2]

Experimental Protocols

In Vivo Venous Thrombosis Model: Electrolytic Inferior Vena Cava (IVC) Model

This model induces thrombosis in the inferior vena cava of mice through a controlled electrical current, simulating conditions of venous stasis and endothelial activation.

Protocol:

  • Anesthesia: Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).

  • Surgical Preparation: Place the anesthetized mouse in a supine position and perform a midline laparotomy to expose the inferior vena cava.

  • IVC Isolation: Gently dissect the IVC free from the surrounding tissues.

  • Thrombus Induction:

    • Insert a fine-gauge needle electrode into the lumen of the IVC.

    • Apply a constant direct current (specific parameters may vary, e.g., 250 µA for 15 minutes) to induce endothelial injury and initiate thrombus formation.

  • Drug Administration: Administer this compound, control vehicle, or comparator drug (e.g., LMWH) via the desired route (e.g., intraperitoneal injection) at specified time points post-thrombus induction.

  • Thrombus Evaluation: After a predetermined period (e.g., 48 hours), euthanize the mouse, carefully excise the IVC containing the thrombus, and measure the thrombus weight.

  • Bleeding Time Assay (Optional): In a separate cohort of animals, perform a tail clip bleeding time assay at a specified time after drug administration to assess the hemorrhagic risk.

Venous Thrombosis Experimental Workflow Experimental Workflow for In Vivo Venous Thrombosis Model Start Start Anesthesia Anesthetize Mouse Start->Anesthesia Surgery Expose Inferior Vena Cava Anesthesia->Surgery Thrombus_Induction Induce Thrombus (Electrolytic Model) Surgery->Thrombus_Induction Drug_Admin Administer this compound / Control Thrombus_Induction->Drug_Admin Wait Incubation Period (e.g., 48h) Drug_Admin->Wait Bleeding_Assay Bleeding Time Assay (Separate Cohort) Drug_Admin->Bleeding_Assay Euthanasia Euthanize Mouse Wait->Euthanasia Thrombus_Harvest Harvest and Weigh Thrombus Euthanasia->Thrombus_Harvest Data_Analysis Analyze Data Thrombus_Harvest->Data_Analysis End End Data_Analysis->End Bleeding_Assay->Data_Analysis

References

MDI-2268: A Novel PAI-1 Inhibitor for Enhanced Fibrinolysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction to MDI-2268 and its Target: PAI-1

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: Pharmacokinetic Properties of this compound in Rats [1]

ParameterValueAdministration Route
Half-life30 minutesIntravenous
Half-life3.4 hoursOral
Bioavailability57%Oral

Table 2: In Vivo Efficacy of this compound in a Murine Deep Vein Thrombosis (DVT) Model [1]

Treatment GroupDoseThrombus Weight Reduction (vs. Control)Bleeding Time
This compound3 mg/kg62%No significant change
Low-Molecular-Weight Heparin (LMWH)3 mg/kgEfficacious (specific % not provided)Significantly prolonged
Vehicle Control-0%No significant change
This compound Dose (mg/kg, oral gavage)Residual PAI-1 Activity (%)
0.3~80%
1~60%
3~40%
10~20%

Signaling Pathways in Fibrinolysis and this compound's Mechanism of Action

The fibrinolytic system is a complex cascade of enzymatic reactions that regulate the degradation of fibrin clots. This compound exerts its effect by intervening at a critical control point in this pathway.

The Fibrinolytic Cascade

Fibrinolytic_Cascade cluster_activation Plasminogen Plasminogen Plasmin Plasmin Fibrin Fibrin (Clot) Plasmin->Fibrin Degrades FDPs Fibrin Degradation Products tPA_uPA tPA / uPA tPA_uPA->Plasminogen PAI1 PAI-1 PAI1->tPA_uPA Inhibits MDI2268 This compound MDI2268->PAI1 Inhibits

Caption: The Fibrinolytic Cascade and the inhibitory role of this compound.

PAI-1 and LRP1 Signaling

PAI1_LRP1_Signaling PAI1 PAI-1 LRP1 LRP1 Receptor PAI1->LRP1 Binds Cell Cell Interior LRP1->Cell Internalization Signaling Downstream Signaling LRP1->Signaling Activates DVT_Model_Workflow Anesthesia Anesthetize Mouse Laparotomy Expose IVC via Laparotomy Anesthesia->Laparotomy Thrombus_Induction Induce Thrombus (Electrolytic Injury) Laparotomy->Thrombus_Induction Drug_Admin Administer this compound, Vehicle, or LMWH Thrombus_Induction->Drug_Admin Euthanasia Euthanize at Endpoint (e.g., 48h) Drug_Admin->Euthanasia Bleeding_Assay Bleeding Time Assay (Separate Cohort) Drug_Admin->Bleeding_Assay Thrombus_Excision Excise Thrombosed IVC Euthanasia->Thrombus_Excision Weight_Measurement Measure Thrombus Weight Thrombus_Excision->Weight_Measurement PAI1_Activity_Workflow Dosing Dose PAI-1 Overexpressing Mice with this compound (Oral Gavage) Blood_Collection Collect Blood at 90 min Dosing->Blood_Collection Plasma_Prep Prepare Platelet-Poor Plasma Blood_Collection->Plasma_Prep Activity_Assay Measure PAI-1 Activity (Chromogenic/Fluorogenic Assay) Plasma_Prep->Activity_Assay Calculate_Activity Calculate Residual PAI-1 Activity Activity_Assay->Calculate_Activity

References

MDI-2268 in Atherosclerosis Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concept: Targeting PAI-1 in Atherosclerosis

Preclinical Data Summary: MDI-2268 in a Murine Model of Atherosclerosis

This compound has been evaluated in LDL receptor-deficient (Ldlr-/-) mice, a well-established model for studying atherosclerosis. These mice were fed a high-fat, high-sucrose Western diet to induce metabolic syndrome and atherosclerosis. The key findings from these preclinical studies are summarized below.[2][3]

Quantitative In Vivo Efficacy Data

The following table summarizes the key quantitative outcomes from the study of this compound in Ldlr-/- mice fed a Western diet for 12 weeks.[2][3]

ParameterControl Group (Western Diet)This compound Group (Western Diet + this compound)Statistical Significance
Body Weight Continued weight gain throughout the 12-week studyNo significant weight gain after week 8p < 0.05 (beyond week 8)
Atherosclerosis Formation Significant plaque formation in the aortic arch, thoracic and abdominal aortaSignificantly less atherosclerosis formation compared to controlsStated as "significantly less"
Macrophage Accumulation in Fibrous Cap Baseline level of macrophage accumulationSignificantly decreased macrophage accumulationp < 0.05

Data extracted from a study by Vaughan et al., published in Arteriosclerosis, Thrombosis, and Vascular Biology.[2][3]

Mechanism of Action of this compound in Atherosclerosis

PAI-1 Signaling in Atherosclerosis and this compound Intervention

G cluster_0 PAI-1 Pro-Atherosclerotic Cascade cluster_1 Therapeutic Intervention PAI1 PAI-1 tPA_uPA tPA / uPA PAI1->tPA_uPA inhibits LRP1 LRP1 PAI1->LRP1 interacts with Plasmin Plasmin tPA_uPA->Plasmin activates Fibrinolysis Fibrinolysis Plasmin->Fibrinolysis mediates Fibrin_Matrix Fibrin Matrix Stability Fibrinolysis->Fibrin_Matrix degrades Atherosclerosis Atherosclerosis Progression Fibrin_Matrix->Atherosclerosis Cell_Senescence Cell Senescence (SMCs, Macrophages) LRP1->Cell_Senescence promotes Macrophage_Accumulation Macrophage Accumulation Cell_Senescence->Macrophage_Accumulation contributes to Cell_Senescence->Atherosclerosis Macrophage_Accumulation->Atherosclerosis MDI2268 This compound MDI2268->PAI1 inhibits

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound.

In Vivo Murine Model of Atherosclerosis

The study utilized LDL receptor-deficient (Ldlr-/-) mice, which are prone to developing atherosclerosis.

  • Animal Model: Male and female Ldlr-/- mice, approximately 19 weeks old at the start of the study.[2]

  • Diet: A Western-type diet, high in fat and sucrose, was administered to induce metabolic syndrome and accelerate atherosclerosis.[2]

  • Treatment: The treatment group received the Western diet containing this compound at a dose of 400 µg/g of diet. The control group received the Western diet alone.[2]

  • Duration: The experimental diet was provided for 12 weeks.[2]

  • Monitoring: Body weight and food consumption were monitored on a weekly basis.[2]

G start Start: Ldlr-/- Mice (19 weeks old) diet Western Diet (12 weeks) start->diet grouping Randomization diet->grouping control Control Group: Western Diet grouping->control treatment Treatment Group: Western Diet + This compound (400 µg/g) grouping->treatment monitoring Weekly Monitoring: - Body Weight - Food Consumption control->monitoring treatment->monitoring endpoint Endpoint (12 weeks): Tissue Harvest & Analysis monitoring->endpoint

Caption: Experimental workflow for the in vivo assessment of this compound.

Quantification of Atherosclerotic Lesions

Atherosclerotic plaque burden was assessed using Oil Red O staining, which stains neutral lipids and is a standard method for visualizing atherosclerotic lesions.

  • Tissue Harvest: At the end of the 12-week study period, mice were euthanized, and the aortas were perfused and harvested.

  • Staining Preparation: The aorta was pinned onto a wax dish and rinsed with DPBS.[7]

  • Oil Red O Staining:

    • The aorta was stained with a filtered Oil Red O solution for 60 minutes at room temperature.[7][8]

    • Following staining, the aorta was washed with 60% isopropanol for 20 minutes to remove excess stain.[7][8]

    • The tissue was then rinsed multiple times with distilled water.[7]

  • Imaging and Analysis:

    • The stained aorta was imaged en face using a stereomicroscope with a digital camera.

    • The total aortic area and the red-stained lesion area were quantified using image analysis software (e.g., ImageJ).

    • Atherosclerotic burden is typically expressed as the percentage of the total aortic surface area covered by lesions.

Immunohistochemical Analysis of Macrophage Accumulation

Macrophage content within the atherosclerotic plaques was determined by immunohistochemistry (IHC).

  • Tissue Preparation: Aortic root sections were prepared for IHC. For paraffin-embedded sections, tissues were deparaffinized and rehydrated. For frozen sections, tissues were cryosectioned.[2]

  • Antigen Retrieval: If necessary, antigen retrieval was performed to unmask the epitope.

  • Blocking: Non-specific binding sites were blocked using a suitable blocking serum.

  • Primary Antibody Incubation: Sections were incubated with a primary antibody specific for a macrophage marker, such as CD68.[2][9]

  • Secondary Antibody and Detection:

    • A biotinylated secondary antibody that recognizes the primary antibody was applied.

    • An avidin-biotin-enzyme complex (e.g., horseradish peroxidase) was then added.

    • The signal was visualized using a chromogen substrate (e.g., DAB), which produces a colored precipitate at the antigen site.[10]

  • Counterstaining: Sections were counterstained with a nuclear stain like hematoxylin to visualize cell nuclei.

  • Imaging and Quantification: The stained sections were imaged, and the percentage of the plaque area positive for the macrophage marker was quantified.[10]

Logical Framework: this compound's Therapeutic Rationale

The therapeutic rationale for using this compound in atherosclerosis is based on a clear logical progression from molecular target engagement to the desired physiological outcome.

G MDI2268 This compound PAI1_Inhibition PAI-1 Inhibition MDI2268->PAI1_Inhibition Leads to Fibrinolysis Increased Fibrinolysis PAI1_Inhibition->Fibrinolysis Senescence Decreased Cell Senescence PAI1_Inhibition->Senescence Macrophage Reduced Macrophage Accumulation PAI1_Inhibition->Macrophage Plaque_Stability Increased Plaque Stability & Reduced Plaque Growth Fibrinolysis->Plaque_Stability Senescence->Plaque_Stability Macrophage->Plaque_Stability Atherosclerosis Attenuation of Atherosclerosis Plaque_Stability->Atherosclerosis Results in

Caption: Logical flow from this compound administration to the attenuation of atherosclerosis.

Conclusion and Future Directions

References

MDI-2268: A Novel PAI-1 Inhibitor for Metabolic Syndrome and Atherosclerosis Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction to MDI-2268

Mechanism of Action

PAI1_Mechanism cluster_MDI2268 This compound Intervention cluster_PAI1_System PAI-1 System MDI2268 This compound PAI1 Active PAI-1 MDI2268->PAI1 Inhibits tPA_uPA tPA / uPA PAI1->tPA_uPA Inhibits Plasminogen Plasminogen tPA_uPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin Fibrinolysis Fibrinolysis Plasmin->Fibrinolysis Promotes caption Mechanism of this compound on the Fibrinolytic System.

Caption: Mechanism of this compound on the Fibrinolytic System.

PAI1_Senescence_Pathway cluster_cell Cellular Environment PAI1 PAI-1 LRP1 LRP1 Receptor PAI1->LRP1 Binds & Activates SMC Smooth Muscle Cell LRP1->SMC Signals within Senescence Cellular Senescence (e.g., Atherosclerosis) SMC->Senescence Promotes MDI2268 This compound MDI2268->PAI1 Inhibits caption PAI-1/LRP1 signaling pathway in cellular senescence.

Preclinical Studies in a Metabolic Syndrome Model

This compound has been evaluated in a well-established murine model of metabolic syndrome, the LDL receptor-deficient (ldlr−/−) mouse fed a high-fat, high-cholesterol "Western" diet.[2][3] This model develops key features of human metabolic syndrome, including obesity, metabolic dysfunction, and atherosclerosis.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a 12-week study comparing ldlr−/− mice on a Western diet with or without this compound.

Table 1: Effect of this compound on Body Weight

Treatment GroupDuration (weeks)Mean Body Weight ChangeStatistical Significance
Western Diet (Control)12Continued weight gain-
Western Diet + this compound12No significant weight gainP<0.05 (from week 8 onwards)

Data derived from graphical representations in the cited study.[3]

Table 2: Effect of this compound on Atherosclerosis

Treatment GroupAortic Root Plaque Size (% of Control)Aortic Arch/Thoracic Aorta Plaque Size (% of Control)
Western Diet + this compoundSignificantly ReducedSignificantly Reduced

*Specific percentage reduction was not explicitly stated, but figures show a marked and statistically significant decrease.[3]

Table 3: Effect of this compound on Atherosclerotic Plaque Composition

Treatment GroupFibrous Cap Macrophage ContentIntimal Smooth Muscle Cell (SMC) ContentPlaque Collagen Content
Western Diet + this compoundSignificantly DecreasedNo Significant ChangeNo Significant Change

Data is based on immunohistochemical analysis.[3]

Experimental Protocols

The following protocols are based on the methodology described in the key preclinical study of this compound in a metabolic syndrome model.[3]

Animal Model and Diet
  • Animal Model: Male and female LDL receptor-deficient (ldlr−/−) mice.[3]

  • Age at Study Start: Approximately 19 weeks old.[3]

  • Diet: A Western-type diet (WD) high in cholesterol, fat, and sucrose to induce metabolic syndrome.[3]

This compound Administration
  • Compound: this compound.

  • Administration Route: Incorporated into the Western diet.[3]

  • Dosage: 400 μg/g of diet.[3]

  • Duration: 12 to 24 weeks.[3]

  • Control Group: Received the same Western diet without this compound.[3]

Experimental Workflow

Experimental_Workflow start Start: ldlr-/- Mice (19 weeks old) diet Initiate Western Diet (WD) start->diet grouping Divide into Two Groups diet->grouping control Group 1: WD Alone (Control) grouping->control treatment Group 2: WD + this compound (400 µg/g diet) grouping->treatment duration 12-Week Treatment Period control->duration treatment->duration monitoring Weekly Monitoring: - Body Weight - Food Consumption duration->monitoring endpoint Endpoint Analysis at 12 Weeks duration->endpoint athero_analysis Atherosclerosis Assessment: - Aortic Root (Oil Red O) - Aortic Arch (Oil Red O) endpoint->athero_analysis ihc_analysis Plaque Composition Analysis: - Macrophage Content (Immunostaining) - SMC Content (Immunostaining) endpoint->ihc_analysis caption Preclinical experimental workflow for this compound study.

Caption: Preclinical experimental workflow for this compound study.

Outcome Assessment
  • Body Weight and Food Consumption: Measured weekly throughout the study.[3]

  • Atherosclerosis Quantification:

    • Aortas were dissected, and atherosclerotic lesions in the aortic root, aortic arch, and thoracic aorta were stained with Oil Red O.[3]

    • The stained lesion area was then quantified.[3]

  • Plaque Composition Analysis:

    • Aortic root sections were analyzed using immunohistochemistry.[3]

    • Macrophages: Stained to assess accumulation in the fibrous cap.[3]

    • Smooth Muscle Cells (SMCs): Stained for SMC-α actin to determine intimal SMC content.[3]

    • Collagen: Stained with picrosirius red to assess plaque collagen content.

Summary and Future Directions

References

In Vivo Efficacy of MDI-2268 Against Vitronectin-Bound PAI-1: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Efficacy and Pharmacokinetic Data of MDI-2268

In Vivo Dose-Response Activity
Dosage (mg/kg)Route of AdministrationTime PointMean Residual PAI-1 Activity (%)Standard Deviation
0 (Vehicle)Oral Gavage90 min100-
0.3Oral Gavage90 min80± 5
1Oral Gavage90 min60± 7
3Oral Gavage90 min40± 6
10Oral Gavage90 min20± 4

Data synthesized from graphical representations in cited literature.[1]

Pharmacokinetic Profile

Pharmacokinetic studies in rats have revealed that this compound possesses excellent properties for in vivo applications, including a promising half-life and oral bioavailability.[1]

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterValueRoute of Administration
Half-life (t½)30 minutesIntravenous
Half-life (t½)3.4 hoursOral
Bioavailability57%Oral

Experimental Protocols

The following sections detail the methodologies employed in the key in vivo experiments to evaluate the efficacy of this compound.

Murine Model of Venous Thrombosis

A murine model of deep vein thrombosis was utilized to assess the therapeutic potential of this compound in a pathological context.[1]

Experimental Workflow: Murine Venous Thrombosis Model

G cluster_0 Surgical Procedure cluster_1 Drug Administration cluster_2 Thrombus Analysis Induction Anesthetize Mouse Incision Midline Abdominal Incision Induction->Incision IVC_Isolation Isolate Inferior Vena Cava (IVC) Incision->IVC_Isolation Ligation Ligate IVC and Tributaries IVC_Isolation->Ligation MDI_2268 Administer this compound (or Vehicle/Control) Ligation->MDI_2268 Induce Stasis Harvest Harvest Thrombus at 48h MDI_2268->Harvest Post-Treatment Period Measure Measure Thrombus Length and Weight Harvest->Measure

Caption: Workflow for the murine venous thrombosis model.

Protocol Steps:

  • Animal Model: Male C57BL/6 mice were used.

  • Anesthesia: Mice were anesthetized prior to the surgical procedure.

  • Surgical Procedure:

    • A midline abdominal incision was made to expose the inferior vena cava (IVC).

    • The IVC was carefully isolated from the surrounding tissues.

    • Complete ligation of the IVC and all side branches was performed to induce stasis.

  • Drug Administration: this compound, vehicle control, or a comparator such as low molecular weight heparin (LMWH) was administered.

  • Thrombus Evaluation: After 48 hours, the mice were euthanized, and the IVC was excised. The formed thrombus was removed, and its length and weight were measured.

In Vivo PAI-1 Inhibition Assay

G Mouse_Model PAI-1 Overexpressing Mice Dosing Oral Gavage with this compound (0.3 - 10 mg/kg) or Vehicle Mouse_Model->Dosing Blood_Collection Collect Blood at 90 min Post-Dose Dosing->Blood_Collection Plasma_Separation Prepare Platelet-Poor Plasma Blood_Collection->Plasma_Separation PAI_1_Assay Measure Active PAI-1 Levels Plasma_Separation->PAI_1_Assay Analysis Compare to Vehicle Control PAI_1_Assay->Analysis

Protocol Steps:

  • Drug Administration: this compound was administered via oral gavage at varying doses (0.3 to 10 mg/kg). A vehicle-only group served as the control.

  • Sample Collection: At 90 minutes post-administration, blood samples were collected.

  • Sample Processing: Platelet-poor plasma was prepared from the blood samples.

Mechanism of Action: Targeting the Vitronectin-PAI-1 Interaction

Signaling Pathway: this compound in the Fibrinolytic Cascade

G cluster_0 Fibrinolysis cluster_1 PAI-1 Regulation cluster_2 This compound Action Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA / uPA Fibrin Fibrin Fibrin_Degradation Fibrin Degradation Products Fibrin->Fibrin_Degradation Plasmin PAI_1 Active PAI-1 PAI_1_VN PAI-1 / Vitronectin Complex PAI_1->PAI_1_VN Vitronectin Vitronectin Vitronectin->PAI_1_VN Stabilizes tPA_uPA tPA / uPA Inactive_Complex Inactive Complex PAI_1_VNtPA_uPA PAI_1_VNtPA_uPA PAI_1_VNtPA_uPA->Inactive_Complex Inhibition MDI_2268 This compound MDI_2268->PAI_1_VN Inhibits

References

MDI-2268: A Comprehensive Technical Guide to its Pharmacokinetic Profile and Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pharmacokinetic Profile

The pharmacokinetic properties of MDI-2268 have been investigated in rodent models, revealing characteristics suitable for a clinical lead candidate.[1] The key pharmacokinetic parameters are summarized in the table below.

Data Presentation: Pharmacokinetic Parameters of this compound in Rats
ParameterAdministration RouteDoseValueReference
Half-life (t½) Intravenous (IV)15 mg/kg30 minutes[1][2]
Oral (PO)30 mg/kg3.4 hours[1][2]
Oral Bioavailability (F) --57%[1][2]

These data indicate that this compound possesses excellent pharmacokinetic properties, with a substantially longer half-life following oral administration compared to intravenous injection, suggesting sustained activity when dosed orally.[1][2] The oral bioavailability of 57% further supports the feasibility of oral administration for this compound.[1][2]

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies that determined the pharmacokinetic profile of this compound.

Animal Model

  • Workflow for Animal Pharmacokinetic Study

G cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis cluster_output Pharmacokinetic Analysis IV Dosing Intravenous Dosing (15 mg/kg) Serial Sampling Serial Blood Collection (Multiple Time Points) IV Dosing->Serial Sampling Oral Dosing Oral Gavage (30 mg/kg) Oral Dosing->Serial Sampling Plasma Separation Plasma Separation (Centrifugation) Serial Sampling->Plasma Separation Quantification This compound Quantification (Quantitative MS) Plasma Separation->Quantification PK Parameters Calculation of Pharmacokinetic Parameters (t½, AUC, F) Quantification->PK Parameters

Caption: Workflow of the pharmacokinetic study of this compound in rats.

Drug Formulation and Administration
  • Intravenous (IV) Administration: For intravenous administration, a sterile solution of this compound is prepared. A common vehicle for IV administration of small molecules in preclinical studies consists of a mixture of solvents such as polyethylene glycol (PEG), propylene glycol (PG), and/or N,N-Dimethylacetamide (DMA) in an aqueous solution like 5% dextrose. The final formulation would be a clear solution administered via the tail vein. In the reported study, a dose of 15 mg/kg was used.[1][2]

  • Oral (PO) Administration: For oral administration by gavage, this compound is typically suspended or dissolved in a suitable vehicle. A common oral formulation for preclinical studies involves suspending the compound in a vehicle such as 0.5% methylcellulose or a solution of PEG 400. In the key study, a dose of 30 mg/kg was administered.[1][2]

Sample Collection and Analysis

Following drug administration, blood samples were collected at various time points to characterize the concentration-time profile of this compound. Plasma was separated from the whole blood by centrifugation.

The concentration of this compound in the plasma samples was determined using a quantitative mass spectrometry (MS) method.[1][2] While the specific parameters were not published, a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for such an analysis would involve the following steps:

  • Sample Preparation: Protein precipitation is a common method for extracting small molecules from plasma. This involves adding a solvent like acetonitrile to the plasma sample to precipitate the proteins. After centrifugation, the supernatant containing the drug is collected.

  • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The compound is separated from other plasma components on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The concentration of this compound is quantified by selected reaction monitoring (SRM) in positive or negative ionization mode, depending on the compound's properties. This involves monitoring a specific precursor ion to product ion transition for this compound and an internal standard.

Mechanism of Action: PAI-1 Inhibition

G cluster_pathway Fibrinolytic Pathway cluster_outcome Therapeutic Outcome Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Fibrin Fibrin Plasmin->Fibrin Degrades Fibrin Degradation Products Fibrin Degradation Products Fibrin->Fibrin Degradation Products Thrombolysis Enhanced Thrombolysis (Clot Dissolution) Fibrin Degradation Products->Thrombolysis tPA_uPA t-PA / u-PA tPA_uPA->Plasminogen Activates PAI1 PAI-1 PAI1->tPA_uPA Inhibits MDI2268 This compound MDI2268->PAI1 Inhibits

References

The Pharmacokinetic Profile of MDI-2268 in Murine Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Data Summary

The pharmacokinetic parameters of MDI-2268 have been determined in murine models following both intravenous (IV) and oral (PO) administration. A summary of these findings is presented below.

ParameterIntravenous (IV) AdministrationOral (PO) Administration
Dose 15 mg/kg30 mg/kg
Half-life (t½) 30 minutes3.4 hours
Bioavailability (F) Not Applicable57%

Table 1: Pharmacokinetic parameters of this compound in murine models.

Experimental Protocols

The following sections detail the methodologies for the key experiments involved in determining the pharmacokinetic profile of this compound in murine models. These protocols are synthesized from established best practices in preclinical pharmacokinetic studies.

Animal Models and Husbandry
  • Age/Weight: Typically 8-12 weeks old, with weights recorded for accurate dosing.

  • Housing: Animals are housed in a controlled environment with a standard 12-hour light/dark cycle, and ad libitum access to food and water, unless fasting is required for the experiment.

  • Acclimation: A minimum of one week of acclimation to the facility is recommended before the initiation of any procedures.

Drug Formulation and Administration
  • Formulation: this compound is formulated in a vehicle suitable for the intended route of administration. For intravenous injection, a sterile saline solution is common. For oral gavage, a suspension or solution in a vehicle like carboxymethylcellulose or polyethylene glycol may be used.

  • Intravenous (IV) Administration:

    • A single bolus dose of 15 mg/kg is administered via the lateral tail vein.[1]

    • The injection volume is calculated based on the individual animal's body weight.

    • Proper restraint of the mouse is crucial for accurate tail vein injection.

  • Oral (PO) Administration:

    • A dose of 30 mg/kg is administered using a gavage needle.[1]

    • The gavage needle is carefully inserted into the esophagus to deliver the formulation directly to the stomach.

    • The volume administered is based on the animal's weight.

Blood Sampling
  • Method: Serial blood sampling is employed to obtain a complete pharmacokinetic profile from a single animal, thereby reducing inter-animal variability. The saphenous vein or tail vein are common sites for repeated, low-volume blood collection.

  • Time Points: Blood samples (approximately 20-30 µL) are collected at predetermined time points post-dose. For IV administration, early time points (e.g., 2, 5, 15, 30 minutes) are critical to capture the distribution phase, followed by later points (e.g., 1, 2, 4, 6 hours) for the elimination phase. For PO administration, sampling might begin at 15 or 30 minutes and extend to 8, 12, or 24 hours.

  • Sample Collection: Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) to prevent clotting.

  • Plasma Preparation: The collected blood samples are centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. The resulting plasma supernatant is then transferred to clean tubes and stored at -80°C until analysis.

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Principle: LC-MS/MS is a highly sensitive and specific method used to quantify the concentration of this compound in plasma samples.

  • Sample Preparation:

    • Protein Precipitation: Plasma samples are treated with a solvent such as acetonitrile or methanol to precipitate proteins, which can interfere with the analysis.

    • Extraction: Following protein precipitation and centrifugation, the supernatant containing this compound is collected. Further purification may be achieved through liquid-liquid extraction or solid-phase extraction if necessary.

    • Reconstitution: The extracted sample is dried and then reconstituted in a solvent compatible with the LC mobile phase.

  • LC-MS/MS System:

    • Liquid Chromatography (LC): The reconstituted sample is injected into an HPLC or UPLC system. A C18 column is commonly used to separate this compound from other components in the plasma extract based on its physicochemical properties. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.

    • Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer. This compound is ionized (e.g., using electrospray ionization - ESI) and detected using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound are monitored for highly selective and sensitive quantification.

  • Quantification: The concentration of this compound in the plasma samples is determined by comparing the peak area of the analyte to a standard curve prepared with known concentrations of this compound in blank plasma. An internal standard is used to correct for variations in sample processing and instrument response.

Signaling Pathways and Experimental Workflows

PAI_1_Inhibition_Pathway cluster_MDI2268 This compound cluster_PAI1 PAI-1 System cluster_Downstream Downstream Effects This compound This compound PAI-1 PAI-1 This compound->PAI-1 Inhibits uPA/tPA uPA / tPA PAI-1->uPA/tPA Inhibits Plasminogen Plasminogen uPA/tPA->Plasminogen Activates Cell Migration Cell Migration uPA/tPA->Cell Migration Promotes Plasmin Plasmin Plasminogen->Plasmin Fibrinolysis Fibrinolysis Plasmin->Fibrinolysis Promotes ECM Degradation ECM Degradation Plasmin->ECM Degradation Promotes PAI1_uPA_LRP1_Pathway cluster_CellSurface Cell Surface cluster_Extracellular Extracellular cluster_Intracellular Intracellular uPAR uPAR LRP1 LRP1 uPAR->LRP1 Complexes with Internalization Internalization LRP1->Internalization Mediates Signaling Signaling LRP1->Signaling Initiates uPA uPA uPA->uPAR Binds PAI-1 PAI-1 PAI-1->LRP1 Binds PAI-1->uPA Inhibits PK_Workflow Animal Dosing Animal Dosing Serial Blood Sampling Serial Blood Sampling Animal Dosing->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Sample Preparation Sample Preparation Plasma Separation->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

References

Methodological & Application

MDI-2268 Experimental Protocol for In Vivo Studies: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

Table 1: In Vivo Efficacy of MDI-2268 in a Murine Model of Deep Vein Thrombosis
Treatment GroupDoseAdministration RouteThrombus Weight Reduction (%)Bleeding TimeReference
This compound3 mg/kgIntraperitoneal (IP)62%No significant change[1]
LMWH3 mg/kgIntraperitoneal (IP)~62%Significantly prolonged[1]
Vehicle-Intraperitoneal (IP)0%No significant change[1]
Table 2: Pharmacokinetic Profile of this compound in Rats
Administration RouteDoseHalf-life (t½)BioavailabilityReference
Intravenous (IV)15 mg/kg30 minutes-[1]
Oral Gavage (PO)30 mg/kg3.4 hours57%[1]

Experimental Protocols

Murine Model of Deep Vein Thrombosis (DVT) - Electrolytic Injury Model

This protocol describes the induction of DVT in the femoral vein of mice using electrolytic injury, a method that initiates thrombus formation in the context of blood flow.[2]

Materials:

  • Male C57Bl/6 mice (adult)

  • Anesthetic (e.g., isoflurane)

  • Surgical microscope

  • Micromanipulator

  • Direct current power source

  • Needle electrode (25-gauge)

  • This compound, Low-Molecular-Weight Heparin (LMWH), vehicle control

  • Saline solution

  • Surgical tools (forceps, scissors)

Procedure:

  • Anesthetize the mouse using isoflurane.

  • Make a small incision to expose the femoral vein.

  • Position a needle electrode connected to a direct current source so that the tip is adjacent to the vein.

  • Induce electrolytic injury by applying a positive current (e.g., 3V for 90 seconds).[3]

  • Following thrombus induction, administer this compound (3 mg/kg), LMWH (3 mg/kg), or vehicle via intraperitoneal (IP) injection.[1] One study administered the treatment three times a day for two days.[1]

  • After the designated treatment period (e.g., 2 days), euthanize the mice.[1]

  • Carefully dissect the femoral vein and harvest the thrombus.

  • Measure the weight of the thrombus for quantitative analysis.

Murine Model of Deep Vein Thrombosis (DVT) - Inferior Vena Cava (IVC) Stenosis Model

This model mimics DVT formation due to altered blood flow (stasis), a major contributing factor in human DVT.[4]

Materials:

  • Male C57Bl/6 mice (adult)

  • Anesthetic (e.g., isoflurane)

  • Surgical microscope

  • Suture material (e.g., 7-0 Prolene)

  • Spacer (e.g., 30-gauge needle)

  • This compound, vehicle control

  • Saline solution

  • Surgical tools (forceps, scissors, needle holder)

Procedure:

  • Anesthetize the mouse using isoflurane.

  • Perform a midline laparotomy to expose the inferior vena cava (IVC).

  • Carefully dissect the IVC and ligate any side branches.

  • Pass a suture underneath the IVC.

  • Place a spacer (e.g., 30-gauge needle) alongside the IVC.

  • Tie the suture around the IVC and the spacer.

  • Carefully remove the spacer to create a stenosis, reducing blood flow by approximately 90%.[5]

  • Administer this compound or vehicle control as per the study design (e.g., oral gavage or IP injection). Dosing can be based on pharmacokinetic data, for example, a 30 mg/kg oral dose.[1]

  • Close the abdominal incision.

  • After the desired time point (e.g., 48 hours), euthanize the mice.

  • Re-expose the IVC, excise the thrombosed segment, and weigh the thrombus.

Measurement of PAI-1 Activity in Mouse Plasma

Materials:

  • Mouse plasma samples (collected in 3.8% trisodium citrate)

  • Microplate reader

  • Pipettes and tips

  • Reagent-grade water

  • Microplate shaker

Procedure:

  • Sample Collection: Collect blood from anesthetized mice via cardiac puncture into tubes containing 3.8% trisodium citrate (9 parts blood to 1 part citrate). Immediately centrifuge at 3000 x g for 15 minutes to obtain platelet-poor plasma.[6]

  • Assay Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.

  • Assay Procedure (Example based on a typical kit): [6]

    • Add standards and plasma samples to the uPA-coated microtiter plate.

    • Wash the plate to remove unbound substances.

    • Wash the plate.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate.

    • Wash the plate.

    • Add TMB substrate and incubate for color development.

    • Stop the reaction with a stop solution.

Signaling Pathways and Experimental Workflows

PAI_1_Signaling_Pathway cluster_fibrinolysis Fibrinolytic System cluster_pai1 PAI-1 Inhibition cluster_cellular_effects Cellular Effects tPA tPA Plasmin Plasmin tPA->Plasmin uPA uPA uPA->Plasmin PAI1_complex PAI-1/uPA/uPAR Complex uPA->PAI1_complex Plasminogen Plasminogen Plasminogen->Plasmin Activation Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation Degrades Fibrin Fibrin PAI1 PAI-1 PAI1->tPA PAI1->uPA PAI1->PAI1_complex MDI2268 This compound MDI2268->PAI1 Inhibits LRP1 LRP1 PAI1_complex->LRP1 Binds Integrins Integrins PAI1_complex->Integrins Internalization Cell_Migration Cell Migration LRP1->Cell_Migration Promotes DVT_Experimental_Workflow cluster_model DVT Model Induction cluster_treatment Treatment cluster_analysis Analysis Animal_Prep Anesthetize Mouse Surgery Expose Vein (Femoral or IVC) Animal_Prep->Surgery Induction Induce Thrombosis (Electrolytic or Stenosis) Surgery->Induction Treatment_Admin Administer This compound or Control Induction->Treatment_Admin Euthanasia Euthanize Animal Treatment_Admin->Euthanasia Harvest Harvest Thrombus Euthanasia->Harvest Blood_Collection Collect Blood Euthanasia->Blood_Collection Weighing Weigh Thrombus Harvest->Weighing PAI1_Assay Measure PAI-1 Activity Blood_Collection->PAI1_Assay

References

Application Notes and Protocols for MDI-2268 in Murine Models of Thrombosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and the underlying mechanism of action of MDI-2268 for use in murine models of thrombosis.

Quantitative Data Summary

The following table summarizes the reported dosages and effects of this compound in mouse models of thrombosis.

Parameter Details Reference
Mouse Model Electrolytic Inferior Vena Cava (IVC) Model[3][4][5]
Strain C57BL/6[3]
Dosage (Intraperitoneal - IP) 1.5 mg/kg[3][5]
3 mg/kg[3][4][5][6]
Administration Schedule (IP) Every 8 hours for 6 doses[5]
Three times a day for 2 days[4][6]
Dosage (Oral Gavage - PO) 0.3 - 10 mg/kg (dose-dependent activity)[4]
Efficacy Endpoint Reduction in thrombus weight[3][4][5]
Safety Endpoint Bleeding time (tail clip assay)[3][4][6]
Key Findings - this compound significantly reduces thrombus weight in a dose-dependent manner.[3][5]- At effective antithrombotic doses, this compound does not significantly increase bleeding time, unlike traditional anticoagulants like low-molecular-weight heparin (LMWH).[3][4][3][4]

Signaling Pathway of this compound in Fibrinolysis

MDI2268_Pathway MDI2268 This compound PAI1 PAI-1 MDI2268->PAI1 tPA_uPA tPA / uPA PAI1->tPA_uPA Plasminogen Plasminogen tPA_uPA->Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin_clot Fibrin Clot Plasmin->Fibrin_clot Fibrin_degradation Fibrin Degradation (Thrombolysis) Fibrin_clot->Fibrin_degradation

Mechanism of this compound in enhancing fibrinolysis.

Experimental Protocols

Electrolytic Inferior Vena Cava (IVC) Thrombosis Model

This model induces thrombus formation through endothelial activation via a controlled electrical current, closely mimicking aspects of venous thrombosis in humans.

Materials:

  • C57BL/6 mice (10-12 weeks old, 20-25g)

  • Anesthesia: Isoflurane with oxygen

  • Surgical instruments: scissors, forceps, retractors

  • 25-gauge needle attached to a silver-coated copper wire

  • Direct current power source (250 µA)

  • Suture material (e.g., 7-0 Prolene)

  • Sterile saline

  • Warming pad

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the mouse using isoflurane (2-5% for induction, 1-2% for maintenance) in 100% oxygen.

    • Place the mouse in a supine position on a warming pad to maintain body temperature.

    • Shave the abdomen and sterilize the surgical area with an appropriate antiseptic.

  • Surgical Exposure of the IVC:

    • Make a midline laparotomy incision to expose the abdominal cavity.

    • Gently retract the intestines with a saline-moistened cotton applicator to visualize the inferior vena cava.

    • Carefully dissect the IVC free from the surrounding tissues, caudal to the renal veins.

    • Ligate any small side branches of the IVC with 7-0 suture to create a consistent area for thrombus induction.

  • Thrombus Induction:

    • Insert the 25-gauge needle with the attached copper wire into the lumen of the IVC.

    • Place a second subcutaneous electrode to complete the electrical circuit.

    • Apply a constant direct current of 250 µA for 15 minutes. This will cause endothelial activation and initiate thrombus formation.

  • Closure and Recovery:

    • Carefully remove the needle from the IVC.

    • Close the abdominal wall and skin in layers using appropriate suture or staples.

    • Administer post-operative analgesics as per institutional guidelines.

    • Allow the mouse to recover in a clean, warm cage.

  • Drug Administration and Thrombus Analysis:

    • Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection) according to the dosing schedule.

    • At the designated time point (e.g., 48 hours), euthanize the mouse and re-expose the IVC.

    • Excise the thrombosed segment of the IVC, carefully remove the thrombus, and measure its wet weight.

IVC_Workflow cluster_surgery Surgical Procedure cluster_treatment Treatment & Analysis Anesthesia Anesthesia & Prep Exposure IVC Exposure Anesthesia->Exposure Induction Thrombus Induction (250 µA, 15 min) Exposure->Induction Closure Closure & Recovery Induction->Closure Drug_Admin This compound Administration Closure->Drug_Admin Euthanasia Euthanasia Drug_Admin->Euthanasia Harvest Thrombus Harvest Euthanasia->Harvest Analysis Thrombus Weight Measurement Harvest->Analysis

Experimental workflow for the electrolytic IVC thrombosis model.
Tail Bleeding Time Assay

This assay is used to assess the in vivo effect of this compound on hemostasis and bleeding risk.

Materials:

  • Anesthetized mice

  • Scalpel or sharp blade

  • 37°C saline in a beaker or tube

  • Filter paper

  • Stopwatch

Procedure:

  • Anesthetize the mouse (e.g., with ketamine/xylazine or isoflurane).

  • Place the mouse in a prone position.

  • Immerse the tail in 37°C saline for a brief period to standardize temperature.

  • Carefully transect the distal 3 mm of the tail with a sharp scalpel.

  • Immediately immerse the tail back into the 37°C saline.

  • Start a stopwatch at the time of transection.

  • Record the time until bleeding ceases completely for at least 2 minutes. If bleeding does not stop within a predetermined cutoff time (e.g., 30 minutes), the assay is terminated.

  • Alternatively, the tail can be blotted on filter paper at regular intervals, and the time to cessation of bleeding is recorded.

Conclusion

References

Application Notes and Protocols for Oral Gavage Administration of MDI-2268

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the oral gavage administration of MDI-2268 in a research setting, including its mechanism of action, pharmacokinetic and pharmacodynamic data, and detailed experimental protocols.

Mechanism of Action

Below is a diagram illustrating the signaling pathway affected by this compound.

PAI1_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA / uPA Fibrin_degradation Fibrin Degradation Products Plasmin->Fibrin_degradation Degrades Fibrin_clot Fibrin Clot PAI1 PAI-1 Inactive_complex Inactive PAI-1/ tPA/uPA Complex PAI1->Inactive_complex tPA_uPA tPA / uPA tPA_uPA->Inactive_complex MDI2268 This compound MDI2268->PAI1 Inhibits

Quantitative Data

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats
ParameterValueRoute of AdministrationReference
Bioavailability57%Oral[4]
Half-life (t½)3.4 hoursOral (30 mg/kg)[4]
Half-life (t½)30 minutesIntravenous (15 mg/kg)[4]
Table 2: Efficacy of this compound in a Murine Model of Venous Thrombosis
Treatment GroupDosageThrombus Weight (mg, Mean ± SD)P-value vs. ControlReference
Control (DMSO)-12.7 ± 5.7-[7]
This compound1.5 mg/kg6.9 ± 3.3> 0.05[7]
This compound3 mg/kg5.5 ± 1.60.035[7]
Enoxaparin7.3 mg/kg3.8 ± 1.30.005[7]
This compound + Enoxaparin3 mg/kg + 1.8 mg/kg4.8 ± 2.40.035[7]

Note: In the referenced study, this compound was administered via intraperitoneal (IP) injection. However, its oral bioavailability has been established, and oral gavage is a common administration route in other studies.[4]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

This protocol describes the preparation of a dosing solution or suspension of this compound. The optimal vehicle may vary depending on the specific experimental requirements and should be determined empirically.

Materials:

  • This compound powder

  • Vehicle (e.g., Sterile Water for Injection, 0.5% (w/v) Methylcellulose in sterile water, or a solution containing a small percentage of DMSO and/or Tween 80 for improved solubility)

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated balance

  • Spatula

  • Vortex mixer

  • Sonicator (optional, for suspensions)

  • Sterile syringes and needles

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 3 mg/kg) and the number and weight of the animals, calculate the total mass of this compound needed.

  • Weigh this compound: Accurately weigh the calculated amount of this compound powder using a calibrated balance and transfer it to a sterile conical tube.

  • Prepare the vehicle: If using a vehicle other than sterile water, prepare it according to standard laboratory procedures. For example, to prepare 0.5% methylcellulose, slowly add the powder to heated sterile water while stirring, then allow it to cool to form a clear solution.

  • Add the vehicle: Add a small amount of the chosen vehicle to the conical tube containing the this compound powder.

  • Dissolve or suspend the compound:

    • For solutions: Vortex the mixture until the this compound is completely dissolved. A small amount of DMSO (e.g., <5% of the total volume) can be used to aid dissolution before adding the aqueous vehicle.

    • For suspensions: Vortex the mixture vigorously to create a uniform suspension. Sonication in a water bath for 5-10 minutes can help to break up any clumps and ensure a homogenous suspension.

  • Adjust to the final volume: Add the remaining vehicle to achieve the final desired concentration. Vortex again to ensure homogeneity.

  • Storage: Store the prepared formulation according to the manufacturer's recommendations, typically protected from light. Prepare fresh on the day of the experiment if stability is a concern.

Protocol 2: Oral Gavage Administration of this compound in Mice

This protocol details the procedure for administering the prepared this compound formulation to mice via oral gavage. This technique requires proper training and handling to minimize stress and ensure accurate dosing.

Materials:

  • Prepared this compound dosing solution/suspension

  • Appropriately sized oral gavage needles (typically 20-22 gauge for adult mice, with a flexible or ball-tipped end)

  • 1 mL syringes

  • Animal scale

  • Personal Protective Equipment (PPE): lab coat, gloves, eye protection

Experimental Workflow:

Gavage_Workflow start Start weigh_animal Weigh Animal start->weigh_animal calculate_volume Calculate Dosing Volume weigh_animal->calculate_volume prepare_dose Prepare Syringe with This compound Formulation calculate_volume->prepare_dose restrain_animal Restrain Animal prepare_dose->restrain_animal insert_needle Insert Gavage Needle restrain_animal->insert_needle administer_dose Administer Dose Slowly insert_needle->administer_dose remove_needle Withdraw Needle administer_dose->remove_needle monitor_animal Monitor Animal remove_needle->monitor_animal end_exp End of Procedure monitor_animal->end_exp

Caption: Workflow for the oral gavage administration of this compound in mice.

Procedure:

  • Animal Preparation: Allow animals to acclimate to the facility and handling for at least one week before the experiment.

  • Dose Calculation: Weigh each mouse immediately before dosing and calculate the precise volume of the this compound formulation to be administered based on its body weight and the target dose (e.g., in mg/kg). The maximum volume for oral gavage in mice should not exceed 10 mL/kg.

  • Syringe Preparation: Draw the calculated volume of the this compound formulation into a 1 mL syringe. If using a suspension, vortex the stock solution immediately before drawing it into the syringe to ensure uniformity.

  • Animal Restraint:

    • Gently but firmly restrain the mouse by scruffing the loose skin over the neck and back.

    • The head should be immobilized, and the body held in a vertical position to straighten the esophagus.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The mouse will typically swallow as the needle enters the esophagus. The needle should advance smoothly without resistance. Do not force the needle. If resistance is met, the needle may be in the trachea; withdraw and re-attempt.

  • Dose Administration: Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to administer the this compound formulation.

  • Needle Withdrawal: After administering the full dose, gently and smoothly withdraw the gavage needle.

  • Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 15-30 minutes post-administration.

Safety and Animal Welfare Considerations:

  • All procedures involving live animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

  • Personnel performing oral gavage should be properly trained to minimize animal stress and prevent injury.

  • The use of flexible or ball-tipped gavage needles is recommended to reduce the risk of esophageal or gastric perforation.

  • If the animal shows signs of respiratory distress (e.g., coughing, gurgling sounds), the procedure should be stopped immediately, as the needle may be in the trachea.

By following these guidelines and protocols, researchers can effectively and safely administer this compound via oral gavage to investigate its therapeutic potential in various disease models.

References

Application Notes and Protocols for Intraperitoneal Administration of MDI-2268

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

The provided protocol is intended as a guide and may require optimization based on the specific animal model, experimental design, and institutional guidelines.

Signaling Pathway of MDI-2268

MDI2268_Signaling_Pathway MDI2268 This compound PAI1 PAI-1 (Plasminogen Activator Inhibitor-1) MDI2268->PAI1 inhibits Plasminogen Plasminogen tPA_uPA tPA / uPA PAI1->tPA_uPA inhibits Plasmin Plasmin Vitronectin Vitronectin PAI1->Vitronectin binds LRP1 LRP1 PAI1->LRP1 binds tPA_uPA->Plasminogen activates Fibrin_clot Fibrin Clot Fibrin_degradation Fibrin Degradation (Fibrinolysis) Plasmin->Fibrin_clot degrades Cell_migration Cell Migration & Other Processes Vitronectin->Cell_migration promotes LRP1->Cell_migration signals for

Caption: this compound signaling pathway.

Quantitative Data Summary

The following table summarizes quantitative data from a study using this compound in a murine model of venous thrombosis.

Treatment GroupDose (mg/kg, IP)Thrombus Weight (mg, Mean ± SD)P-value vs. ControlBleeding Time
Control (DMSO)-12.7 ± 5.7-Not Reported
This compound1.56.9 ± 3.3> 0.05Not Affected
This compound35.5 ± 1.60.035Not Affected
Enoxaparin7.33.8 ± 1.30.005Not Reported
This compound + Enoxaparin3 + 1.84.8 ± 2.40.035Not Reported
Data sourced from a study in a murine electrolytic model of venous thrombosis.[6]

Experimental Protocol: Intraperitoneal Injection of this compound in Mice

This protocol details the preparation and administration of this compound via intraperitoneal injection in mice.

Materials
  • This compound

  • Vehicle (e.g., DMSO, sterile saline, or as determined by solubility studies)

  • Sterile 1 mL syringes

  • Sterile needles (25-27 gauge)[7][8]

  • 70% ethanol

  • Animal scale

  • Appropriate personal protective equipment (PPE)

  • Heating pad (optional, for maintaining animal body temperature)[9]

Procedure

1. Preparation of this compound Solution a. Determine the appropriate vehicle for this compound based on solubility and biocompatibility. DMSO has been used as a control vehicle in studies involving this compound.[6] However, for injection, it is recommended to dilute DMSO in a sterile vehicle like saline to a final concentration that is non-toxic to the animals. b. Prepare a stock solution of this compound at a desired concentration. Ensure the final injection volume is in accordance with institutional guidelines, typically not exceeding 10 mL/kg for mice.[7][8] c. Warm the solution to room temperature or 37°C before injection to prevent a drop in the animal's body temperature.[7][10]

2. Animal Preparation and Handling a. Weigh the mouse accurately to calculate the precise injection volume. b. Handle the mouse gently but firmly to minimize stress. Proper restraint is crucial for a successful and safe injection.

3. Intraperitoneal Injection Technique a. Position the mouse to expose the abdomen. This can be achieved by securing the mouse with its head tilted slightly downwards. b. The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[7] c. Insert the needle at a 15-20 degree angle with the bevel facing up. d. Gently aspirate by pulling back the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, discard the syringe and prepare a new injection.[8] e. If no fluid is aspirated, slowly and steadily depress the plunger to administer the this compound solution. f. Withdraw the needle and return the mouse to its cage.

4. Post-Injection Monitoring a. Monitor the animal for any adverse reactions, such as signs of pain, distress, or abdominal complications. b. Observe the injection site for any signs of irritation or inflammation. c. Continue to monitor the animals as required by the specific experimental protocol.

Experimental Workflow Diagram

MDI2268_IP_Injection_Workflow start Start prep_solution Prepare this compound Solution (Determine Vehicle and Concentration) start->prep_solution weigh_animal Weigh Animal and Calculate Dose prep_solution->weigh_animal restrain_animal Restrain Animal weigh_animal->restrain_animal ip_injection Perform Intraperitoneal Injection (Lower Right Quadrant) restrain_animal->ip_injection aspirate Aspirate to Check Needle Placement ip_injection->aspirate inject Inject this compound Solution aspirate->inject Negative reposition Reposition Needle aspirate->reposition Positive monitor Post-Injection Monitoring (Adverse Reactions, etc.) inject->monitor end End monitor->end reposition->aspirate

Caption: Intraperitoneal injection workflow for this compound.

References

Application Notes and Protocols for In Vivo Administration of MDI-2268

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for the preparation and administration of MDI-2268 for in vivo studies in rodent models, specifically focusing on intraperitoneal (IP) injection and oral gavage.

This compound Properties

A summary of the relevant properties of this compound is presented in the table below.

PropertyValueReference
Target Plasminogen Activator Inhibitor-1 (PAI-1)[1][2]
Molecular Weight 277.33 g/mol
In Vivo Efficacy Demonstrated in murine thrombosis models[2]
Bioavailability (Oral) ~57% in rats[3]
Half-life (IV, rats) 30 minutes[3]
Half-life (Oral, rats) 3.4 hours[3]
Solubility Soluble in DMSO

PAI-1 Signaling Pathway

PAI-1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are recommended protocols for the preparation of this compound for in vivo administration. Due to its poor water solubility, this compound requires a specific vehicle for effective delivery.

Protocol 1: Intraperitoneal (IP) Injection

This protocol is suitable for studies requiring rapid systemic exposure. A common vehicle for poorly water-soluble compounds for IP injection is a mixture of DMSO, PEG 300, Tween 80, and saline.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG 300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (27-30 gauge recommended for mice)

Procedure:

  • Vehicle Preparation:

    • Prepare the vehicle solution in the following ratio: 5% DMSO, 40% PEG 300, 5% Tween 80, and 50% sterile saline.

    • In a sterile tube, add the DMSO, PEG 300, and Tween 80. Mix thoroughly by vortexing.

    • Add the sterile saline to the mixture and vortex again until a clear, homogeneous solution is formed. Note: The final DMSO concentration should be kept low to minimize toxicity.

  • This compound Solution Preparation:

    • Weigh the required amount of this compound powder.

    • Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 1 ml of DMSO to get a 10 mg/ml stock.

    • To prepare the final dosing solution, add the appropriate volume of the this compound stock solution to the pre-prepared vehicle. For example, to achieve a final concentration of 1 mg/ml, add 100 µl of the 10 mg/ml stock to 900 µl of the vehicle.

    • Vortex the final solution thoroughly to ensure complete dissolution.

  • Administration:

    • The typical dosage for this compound in mice is 3 mg/kg.

    • Calculate the injection volume based on the animal's body weight and the final concentration of the this compound solution. For a 25g mouse, a 3 mg/kg dose would require 75 µl of a 1 mg/ml solution.

    • Administer the solution via intraperitoneal injection into the lower right quadrant of the abdomen.

Quantitative Data Summary for IP Injection:

ParameterRecommended Value
Dosage 3 mg/kg (can be adjusted based on experimental design)
Vehicle 5% DMSO, 40% PEG 300, 5% Tween 80, 50% Saline
Injection Volume 5-10 ml/kg
Needle Gauge 27-30 G
Frequency Twice to three times daily (study dependent)
Protocol 2: Oral Gavage

This protocol is suitable for studies requiring oral administration to leverage the oral bioavailability of this compound. A suspension in an aqueous vehicle with a suspending agent is recommended.

Materials:

  • This compound powder

  • 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water

  • Tween 80 (optional, as a wetting agent)

  • Sterile water

  • Mortar and pestle or homogenizer

  • Sterile syringes and gavage needles (20-22 gauge, ball-tipped recommended for mice)

Procedure:

  • Vehicle Preparation:

    • Prepare a 0.5% CMC-Na solution by slowly adding 0.5 g of CMC-Na to 100 ml of sterile water while stirring continuously until fully dissolved. Heating may aid dissolution. Let the solution cool to room temperature.

  • This compound Suspension Preparation:

    • Weigh the required amount of this compound powder.

    • If using a mortar and pestle, add a small amount of the 0.5% CMC-Na vehicle to the this compound powder to form a paste.

    • Gradually add the remaining vehicle while triturating to form a uniform suspension.

    • Alternatively, use a homogenizer to suspend the this compound directly in the 0.5% CMC-Na vehicle.

    • A small amount of Tween 80 (e.g., 0.1%) can be added to the vehicle to improve the wettability of the this compound powder.

  • Administration:

    • The typical oral dosage for this compound in mice can range from 0.3 to 10 mg/kg.[3]

    • Calculate the gavage volume based on the animal's body weight and the concentration of the this compound suspension. For a 25g mouse, a 3 mg/kg dose would require 75 µl of a 1 mg/ml suspension.

    • Ensure the suspension is well-mixed immediately before each administration.

    • Administer the suspension using a proper gavage technique to avoid injury to the esophagus.

Quantitative Data Summary for Oral Gavage:

ParameterRecommended Value
Dosage 0.3 - 10 mg/kg (can be adjusted based on experimental design)
Vehicle 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in water
Gavage Volume 5-10 ml/kg
Needle Gauge 20-22 G (ball-tipped)
Frequency Once to twice daily (study dependent)

Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo efficacy study using this compound.

experimental_workflow start Start prep Prepare this compound Formulation (IP or Oral) start->prep admin Administer this compound or Vehicle prep->admin animal_model Induce Disease Model (e.g., Thrombosis) grouping Randomize Animals into Treatment Groups animal_model->grouping grouping->admin monitoring Monitor Animal Health and Disease Progression admin->monitoring endpoint Endpoint Analysis (e.g., Thrombus Weight, Biomarkers) monitoring->endpoint data_analysis Data Analysis and Statistical Evaluation endpoint->data_analysis end End data_analysis->end

A generalized experimental workflow for in vivo studies with this compound.

Safety and Handling

  • This compound is for research use only.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its formulations.

  • Prepare formulations in a chemical fume hood or a well-ventilated area.

  • Follow all institutional guidelines for the safe handling and disposal of chemicals and for animal welfare.

Disclaimer: These protocols are intended as a guide. Researchers should optimize dosages, vehicles, and administration schedules based on their specific experimental models and objectives. It is highly recommended to perform a pilot study to determine the optimal parameters and to assess for any potential adverse effects.

References

Application Notes and Protocols for MDI-2268 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Data Presentation

The following table summarizes the quantitative data for MDI-2268 in a glioma cell line.

Cell LineAssay TypeParameterValueReference
GL261 (murine glioma)MTT AssayEC501.26 µM

Signaling Pathway of this compound Action

MDI2268_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MDI2268 This compound PAI1 PAI-1 MDI2268->PAI1 Inhibits uPA_active uPA PAI1->uPA_active Inhibits uPA_inactive pro-uPA uPA_inactive->uPA_active Activation Plasminogen Plasminogen uPA_active->Plasminogen Cleaves uPAR uPAR uPA_active->uPAR Binds Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degrades MMPs_inactive pro-MMPs Plasmin->MMPs_inactive Activates Invasion Cell Invasion & Migration ECM->Invasion Facilitates MMPs_active MMPs MMPs_inactive->MMPs_active MMPs_active->ECM Degrades MMPs_active->Invasion Facilitates ERK_pathway ERK Pathway uPAR->ERK_pathway Activates Akt_pathway Akt Pathway uPAR->Akt_pathway Activates Proliferation Cell Proliferation & Survival ERK_pathway->Proliferation Akt_pathway->Proliferation

Caption: Signaling pathway of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., GL261 glioma cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control. Plot the results and determine the EC50 value.

Cell Invasion Assay (Boyden Chamber Assay)

This protocol assesses the effect of this compound on the invasive potential of cancer cells.

Materials:

  • Cancer cell line of interest

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • This compound

  • Boyden chamber inserts (8 µm pore size) with a 24-well companion plate

  • Matrigel (or other basement membrane extract)

  • Cotton swabs

  • Methanol (for fixation)

  • Crystal Violet staining solution (0.5% in 25% methanol)

  • Microscope

Procedure:

  • Thaw Matrigel on ice overnight. Dilute the Matrigel with cold, serum-free medium to a final concentration of 1 mg/mL.

  • Coat the top of the Boyden chamber inserts with 50 µL of the diluted Matrigel and incubate at 37°C for 4-6 hours to allow for gelling.

  • Harvest cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Pre-treat the cell suspension with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control for 1 hour.

  • Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower wells of the 24-well plate.

  • Add 200 µL of the pre-treated cell suspension to the upper chamber of the inserts.

  • Incubate at 37°C for 24-48 hours.

  • After incubation, remove the inserts from the wells. Use a cotton swab to gently remove the non-invading cells from the top surface of the membrane.

  • Fix the invading cells on the bottom of the membrane by immersing the inserts in methanol for 10 minutes.

  • Stain the cells with Crystal Violet solution for 20 minutes.

  • Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Count the number of stained, invaded cells in several random fields under a microscope.

  • Quantify the results and compare the different treatment groups.

Western Blot Analysis

This protocol is for analyzing changes in protein expression and signaling pathways in response to this compound treatment.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Collect the cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities and normalize to the loading control.

Experimental Workflow for this compound Cell Culture Assays

MDI2268_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Acquisition & Analysis Cell_Culture 1. Cell Seeding (e.g., 96-well or 6-well plates) MDI_Prep 2. This compound Preparation (Serial Dilutions) Treatment 3. Cell Treatment (Incubate for 24-72h) MDI_Prep->Treatment Viability 4a. Cell Viability (MTT Assay) Treatment->Viability Invasion 4b. Cell Invasion (Boyden Chamber) Treatment->Invasion Western 4c. Protein Analysis (Western Blot) Treatment->Western Absorbance 5a. Measure Absorbance (570 nm) Viability->Absorbance Counting 5b. Count Invading Cells Invasion->Counting Imaging 5c. Image Protein Bands Western->Imaging Analysis 6. Data Analysis (EC50, Invasion %, Protein Levels) Absorbance->Analysis Counting->Analysis Imaging->Analysis

Caption: General workflow for in vitro assays with this compound.

Application Notes and Protocols for MDI-2268 in In Vitro Organoid Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PAI-1 Signaling in Cancer

PAI1_Signaling_Pathway cluster_ecm Extracellular Matrix cluster_cell Cancer Cell PAI1 PAI-1 uPA uPA PAI1->uPA Inhibits LRP1 LRP1 PAI1->LRP1 Binds Vitronectin Vitronectin PAI1->Vitronectin Binds Apoptosis Apoptosis PAI1->Apoptosis Inhibits uPAR uPAR uPA->uPAR Binds Plasminogen Plasminogen uPA->Plasminogen Activates uPAR->LRP1 JAK_STAT JAK/STAT Pathway LRP1->JAK_STAT ERK ERK Pathway LRP1->ERK Plasmin Plasmin Plasminogen->Plasmin ECM_Degradation ECM Degradation Plasmin->ECM_Degradation Promotes Proliferation Proliferation JAK_STAT->Proliferation Migration_Invasion Migration & Invasion ERK->Migration_Invasion ERK->Proliferation MDI2268 MDI-2268 MDI2268->PAI1

PAI-1 signaling pathway in cancer and the inhibitory action of this compound.

Data Presentation: this compound Concentration

Compound Reported IC50 (PAI-039 in 2D cell lines) Proposed Starting Concentration Range for this compound in Organoids Notes
This compoundN/A1 µM - 50 µMA broad range is suggested to account for differences in organoid sensitivity and the higher potency of this compound compared to PAI-039. A logarithmic dilution series is recommended for initial screening.
PAI-039 (Tiplaxtinin)28.4 µM - 61.5 µM (Cell Viability)[2]N/AFor reference.

Experimental Protocols

Protocol 1: Establishment of Patient-Derived Organoids (PDOs)

This protocol outlines the general steps for establishing cancer organoids from fresh tumor tissue.[7][8][9][10]

PDO_Establishment_Workflow start Start: Fresh Tumor Tissue transport Transport on Ice in Basal Medium start->transport mince Mechanical Mincing (1-2 mm pieces) transport->mince digest Enzymatic Digestion (e.g., Collagenase/Dispase) mince->digest filter_wash Filter and Wash (e.g., 70-100 µm strainer) digest->filter_wash resuspend Resuspend in Basement Membrane Matrix filter_wash->resuspend plate Plate as Domes in Pre-warmed Plates resuspend->plate solidify Solidify Matrix (37°C for 15-30 min) plate->solidify add_media Add Organoid Growth Medium solidify->add_media culture Culture and Expand (37°C, 5% CO2) add_media->culture end End: Established PDOs culture->end

Workflow for establishing patient-derived organoids (PDOs).

Materials:

  • Fresh tumor tissue in a sterile collection tube with basal medium (e.g., DMEM/F12) on ice.

  • Digestion Buffer (e.g., basal medium with Collagenase and Dispase).

  • Wash Buffer (e.g., basal medium with 1% BSA).

  • Basement Membrane Matrix (e.g., Matrigel®), thawed on ice.

  • Organoid Growth Medium (composition is tissue-dependent, see table below).

  • Sterile dissection tools, petri dishes, conical tubes, and cell strainers (70-100 µm).

Procedure:

  • Tissue Processing: In a sterile biosafety cabinet, transfer the tumor tissue to a petri dish and mechanically mince it into 1-2 mm pieces using sterile scalpels.

  • Enzymatic Digestion: Transfer the minced tissue to a conical tube with pre-warmed Digestion Buffer. Incubate at 37°C with gentle agitation for 30-60 minutes, or until the tissue is dissociated.

  • Washing: Neutralize the enzymes with excess Wash Buffer. Pass the cell suspension through a 70-100 µm cell strainer to remove large debris.

  • Cell Pelleting: Centrifuge the filtered suspension to pellet the cells and aspirate the supernatant.

  • Embedding: Resuspend the cell pellet in the required volume of cold Basement Membrane Matrix.

  • Plating: Plate 30-50 µL domes of the cell-matrix suspension into a pre-warmed multi-well plate.

  • Solidification: Incubate the plate at 37°C for 15-30 minutes to solidify the domes.

  • Culture: Gently add pre-warmed Organoid Growth Medium to each well and culture at 37°C and 5% CO2. Change the medium every 2-3 days.

Organoid Growth Medium Components (General):

Component Typical Final Concentration Purpose
Advanced DMEM/F12Basal MediumNutrient Base
B27 Supplement1XSerum-free supplement
N2 Supplement1XSerum-free supplement
HEPES10 mMBuffering
Penicillin/Streptomycin1XAntibiotic
L-Glutamine2 mMAmino Acid
N-Acetylcysteine1 mMAntioxidant
EGF50 ng/mLGrowth Factor
Noggin100 ng/mLBMP Inhibitor
R-spondin 1500 ng/mL - 1 µg/mLWnt Agonist
Y-2763210 µMROCK Inhibitor (especially after passaging)
Protocol 2: this compound Treatment and Viability Assay

This protocol describes a method for treating established organoids with this compound and assessing cell viability.[11][12][13]

Drug_Screening_Workflow start Start: Established Organoids harvest Harvest and Dissociate Organoids start->harvest count Count Organoid Fragments harvest->count resuspend Resuspend in Basement Membrane Matrix count->resuspend plate Plate in 96/384-well Plates resuspend->plate solidify Solidify Matrix plate->solidify add_media Add Growth Medium and Incubate (24-48h) solidify->add_media prepare_drug Prepare this compound Dilution Series add_media->prepare_drug treat Replace Medium with This compound-containing Medium add_media->treat prepare_drug->treat incubate Incubate for 72h treat->incubate viability Perform Cell Viability Assay (e.g., CellTiter-Glo® 3D) incubate->viability readout Measure Luminescence/ Fluorescence viability->readout analyze Analyze Data (Calculate IC50) readout->analyze end End: Results analyze->end

Workflow for this compound treatment and viability analysis of organoids.

Materials:

  • Established organoid cultures.

  • This compound stock solution (e.g., in DMSO).

  • Organoid Growth Medium.

  • 96-well or 384-well plates suitable for assays.

  • 3D Cell Viability Assay Kit (e.g., CellTiter-Glo® 3D).

  • Plate reader for luminescence or fluorescence detection.

Procedure:

  • Organoid Plating:

    • Harvest established organoids and dissociate them into smaller fragments mechanically or enzymatically.

    • Count the organoid fragments and resuspend them in the Basement Membrane Matrix at a density suitable for your assay (e.g., 300 organoids/well for a 96-well plate).[12]

    • Plate the organoid-matrix suspension in a 96- or 384-well plate and allow it to solidify.

    • Add Organoid Growth Medium and incubate for 24-48 hours to allow organoids to recover.

  • This compound Preparation:

    • Prepare a serial dilution of this compound in Organoid Growth Medium from your stock solution. Include a vehicle control (e.g., DMSO at the same concentration as the highest this compound dose).

  • Treatment:

    • Carefully remove the medium from the organoid wells.

    • Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

    • Incubate the plate for a predetermined time, typically 72 hours.[11]

  • Viability Assay:

    • Perform a 3D cell viability assay according to the manufacturer's instructions (e.g., CellTiter-Glo® 3D). This typically involves adding the reagent to the wells, incubating, and then measuring the luminescent signal.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the dose-response curve and calculate the IC50 value for this compound in your organoid model.

Concluding Remarks

References

Application Notes and Protocols: Electrolytic Inferior Vena Cava (IVC) Model with MDI-2268

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for utilizing the electrolytic IVC model to assess the antithrombotic efficacy of MDI-2268.

Key Concepts and Signaling Pathways

PAI-1 Inhibition and Fibrinolysis Signaling Pathway

PAI1_Inhibition_Pathway cluster_coagulation Coagulation Cascade cluster_fibrinolysis Fibrinolysis Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Plasminogen Plasminogen FDPs Fibrin Degradation Products Fibrin->FDPs Plasmin Thrombin Thrombin Plasmin Plasmin Plasminogen->Plasmin tPA / uPA tPA_uPA tPA / uPA PAI1 PAI-1 tPA_uPA->PAI1 Inhibition MDI2268 This compound MDI2268->PAI1 Inhibition Experimental_Workflow cluster_procedure Experimental Procedure Start Start: Acclimatize Mice Anesthesia Anesthetize Mouse Start->Anesthesia Surgery Expose IVC Anesthesia->Surgery Induction Induce Thrombosis (Electrolytic Injury) Surgery->Induction DrugAdmin Administer this compound or Vehicle (e.g., IP injection) Induction->DrugAdmin Monitoring Post-operative Monitoring DrugAdmin->Monitoring Harvest Harvest Thrombus and IVC (e.g., Day 2) Monitoring->Harvest Analysis Analyze Thrombus Weight and other endpoints Harvest->Analysis End End of Experiment Analysis->End

References

Application Notes and Protocols: MDI-2268 Treatment in the LDLR-/- Mouse Model of Atherosclerosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the LDLR-/- Mouse Model

The Low-Density Lipoprotein Receptor knockout (LDLR-/-) mouse is a widely used and well-established animal model for studying hypercholesterolemia and atherosclerosis.[1] These mice lack the receptor responsible for clearing LDL from the bloodstream, leading to elevated plasma LDL cholesterol levels, especially when fed a high-fat, high-cholesterol "Western" diet.[2][3][4] This diet accelerates the development of atherosclerotic plaques that are histologically similar to those found in humans, making the LDLR-/- mouse an invaluable tool for preclinical research.[2]

MDI-2268: A Plasminogen Activator Inhibitor-1 (PAI-1) Inhibitor

Quantitative Data Summary

The following tables summarize the reported effects of this compound treatment in LDLR-/- mice fed a Western diet.

Table 1: Effect of this compound on Body Weight and Diet Consumption in LDLR-/- Mice

ParameterControl Group (Western Diet)This compound Treated Group (Western Diet)Duration of Treatment
Mean Body Weight Continued weight gain throughout the studyNo significant weight gain12 weeks
Mean Diet Consumption No significant difference compared to the treated groupNo significant difference compared to the control group12 weeks

Data compiled from a study where LDLR-/- mice were fed a Western diet with or without this compound (400 µg/g of diet) for 12 weeks.[5][7]

Table 2: Effect of this compound on Atherosclerotic Plaque Composition in the Aortic Root of LDLR-/- Mice

ParameterControl Group (Western Diet)This compound Treated Group (Western Diet)Duration of Treatment
Macrophage Accumulation in Fibrous Cap Significantly higherSignificantly decreased12 weeks
Intimal Smooth Muscle Cell (SMC) Content No significant difference reportedNo significant difference reported12 weeks

Data from immunohistochemical analysis of aortic root sections from LDLR-/- mice fed a Western diet with or without this compound (400 µg/g of diet) for 12 weeks.[5][6]

Experimental Protocols

Protocol 1: Induction of Atherosclerosis in LDLR-/- Mice

This protocol describes the induction of atherosclerosis in LDLR-/- mice using a Western-type diet.

Materials:

  • LDLR-/- mice (e.g., on a C57BL/6J background)[8]

  • Western Diet (e.g., TD.88137, containing 21% fat and 0.15-0.2% cholesterol by weight)[3][9][10]

  • Standard chow diet

  • Animal caging and husbandry supplies

Procedure:

  • Acquire male or female LDLR-/- mice, typically around 6-8 weeks of age.

  • Acclimate the mice to the animal facility for at least one week on a standard chow diet.

  • At the start of the study, switch the mice to the Western diet.[9][10] The diet should be provided ad libitum.

  • Maintain the mice on the Western diet for a period of 12 to 16 weeks to induce the development of significant atherosclerotic lesions.[8]

  • Monitor the health of the animals regularly, including body weight measurements.

Protocol 2: this compound Administration

This protocol details the administration of this compound to LDLR-/- mice.

Materials:

  • This compound

  • Western Diet powder

  • Precision scale

  • Mixer (e.g., V-blender or equivalent)

Procedure:

  • Calculate the required amount of this compound to achieve the desired dose. A previously reported effective dose is 400 µg of this compound per gram of diet.[5][7]

  • Accurately weigh the this compound and the powdered Western diet.

  • Thoroughly mix the this compound with the powdered diet to ensure a homogenous distribution. This can be achieved using a V-blender or by careful manual mixing in stages.

  • Provide the this compound-containing diet to the treatment group of mice ad libitum, starting at the same time as the initiation of the Western diet feeding for the control group.

  • The control group should receive the same Western diet without the addition of this compound.

Protocol 3: Quantification of Atherosclerotic Lesions in the Aortic Root

This protocol describes the histological analysis of atherosclerotic plaque size in the aortic root.

Materials:

  • Euthanasia supplies (e.g., CO2, isoflurane)

  • Perfusion solutions (e.g., PBS, 4% paraformaldehyde)

  • OCT compound for embedding

  • Cryostat or microtome

  • Microscope slides

  • Staining reagents (e.g., Oil Red O for lipid staining, or Hematoxylin and Eosin for general morphology)[11]

  • Microscope with a digital camera

  • Image analysis software (e.g., ImageJ, Image-Pro)[7]

Procedure:

  • At the end of the treatment period, euthanize the mice.

  • Perfuse the vasculature with PBS to clear the blood, followed by perfusion with a fixative such as 4% paraformaldehyde.

  • Carefully dissect the heart and the aortic arch.

  • Embed the upper portion of the heart, including the aortic root, in OCT compound and freeze.

  • Cut serial sections (e.g., 5-10 µm thick) through the aortic root using a cryostat.[6]

  • Collect sections on microscope slides.

  • For lipid deposition analysis, stain the sections with Oil Red O.[11] For general morphology and plaque area, stain with Hematoxylin and Eosin.

  • Capture digital images of the stained sections at a consistent magnification.

  • Use image analysis software to quantify the total area of the atherosclerotic lesion in each section. The lesion area is often measured at the level of the aortic cusps.[12]

  • Average the lesion area from multiple sections per mouse to obtain a representative value.

Protocol 4: Immunohistochemical Staining for Macrophages

This protocol outlines the procedure for identifying macrophages within atherosclerotic plaques.

Materials:

  • Frozen aortic root sections on slides (from Protocol 3)

  • Acetone (ice-cold)

  • Phosphate-Buffered Saline (PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody against a macrophage marker (e.g., anti-CD68 or anti-Mac-3)[6][13]

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC reagent)

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Thaw the frozen sections to room temperature.

  • Fix the sections in ice-cold acetone for 10 minutes.[6]

  • Wash the slides in PBS.

  • Incubate the sections with a blocking buffer for at least 30 minutes to reduce non-specific antibody binding.

  • Incubate the sections with the primary anti-macrophage antibody at the recommended dilution overnight at 4°C.

  • Wash the slides in PBS.

  • Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

  • Wash the slides in PBS.

  • Incubate with the ABC reagent for 30 minutes.

  • Wash the slides in PBS.

  • Develop the color by adding the DAB substrate. Monitor the reaction under a microscope and stop it by rinsing with water once the desired staining intensity is reached.

  • Counterstain with hematoxylin.

  • Dehydrate the sections through a series of ethanol and xylene washes and mount with a coverslip.

  • Analyze the sections under a microscope to assess macrophage infiltration in the plaques. Quantification can be performed using image analysis software to measure the positively stained area.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.

MDI2268_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell Surface cluster_intracellular Intracellular Signaling tPA_uPA tPA/uPA Plasminogen Plasminogen tPA_uPA->Plasminogen Activates PAI1 PAI-1 PAI1->tPA_uPA Inhibits LRP1 LRP1 PAI1->LRP1 Binds to MDI2268 This compound MDI2268->PAI1 Inhibits Plasmin Plasmin Plasminogen->Plasmin Fibrin Fibrin (Thrombus) Plasmin->Fibrin Degrades Fibrin_Degradation Fibrin Degradation (Thrombolysis) Fibrin->Fibrin_Degradation Atherogenesis Reduced Atherogenesis LRP1->Atherogenesis Modulates (Inhibition of PAI-1 binding reduces pro-atherogenic signaling) Experimental_Workflow Start Start: LDLR-/- Mice (6-8 weeks old) Diet Western Diet Feeding (12-16 weeks) Start->Diet Grouping Randomization into Groups Diet->Grouping Control Control Group: Western Diet Grouping->Control Treatment Treatment Group: Western Diet + this compound Grouping->Treatment Endpoint Endpoint Analysis Control->Endpoint Treatment->Endpoint Sacrifice Sacrifice and Tissue Collection (Aorta, Blood) Endpoint->Sacrifice Plaque_Analysis Atherosclerotic Plaque Quantification (Oil Red O / H&E Staining) Sacrifice->Plaque_Analysis IHC Immunohistochemistry (e.g., Macrophage Staining) Sacrifice->IHC Blood_Analysis Plasma Lipid Analysis (Cholesterol, Triglycerides) Sacrifice->Blood_Analysis

References

Application Notes and Protocols for Long-Term Studies of MDI-2268

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a summary of preclinical data and detailed protocols for the use of MDI-2268 in long-term animal studies, based on currently available research. The information is intended to guide researchers in designing robust experimental plans to further evaluate the long-term safety and efficacy of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (15 mg/kg)Oral Gavage (30 mg/kg)
Half-life (t½) 30 minutes3.4 hours
Bioavailability -57%
Data from a pharmacokinetic study in rats.[6]

Table 2: Preclinical Efficacy of this compound in Murine Models

Disease ModelSpeciesDose and RouteTreatment DurationKey FindingsReference
Venous Thrombosis Mouse3 mg/kg IP, three times daily2 days62% decrease in thrombus weight compared to control.[6][6]
Venous Thrombosis Mouse1.5 mg/kg and 3 mg/kg IPEvery 8 hours for 6 dosesSignificant reduction in thrombus weight at 3 mg/kg.[7][8][7][8]
Metabolic Syndrome & Atherosclerosis Mouse400 µg/g in diet12 weeksSignificantly inhibited weight gain and atherosclerosis formation.[3][3]
Oral PAI-1 Inhibition Mouse0.3 - 10 mg/kg oral gavageSingle doseDose-dependent inhibition of plasma PAI-1 activity at 90 minutes.[6][6]

Signaling Pathway

G cluster_0 Fibrinolytic Pathway MDI2268 This compound PAI1 PAI-1 MDI2268->PAI1 inhibits tPA_uPA tPA / uPA PAI1->tPA_uPA inhibits Plasminogen Plasminogen tPA_uPA->Plasminogen activates Plasmin Plasmin Plasminogen->Plasmin Fibrin Fibrin (Clot) Plasmin->Fibrin degrades Fibrin_Degradation Fibrin Degradation Products Fibrin->Fibrin_Degradation

Caption: this compound signaling pathway.

Experimental Protocols

The following are detailed protocols for long-term studies with this compound based on published preclinical research.

Protocol 1: Long-Term Efficacy of this compound in a Murine Model of Atherosclerosis

This protocol is adapted from a study evaluating the long-term effects of this compound on metabolic dysfunction and atherosclerosis.[3][4]

1. Animal Model:

  • LDL receptor-deficient (ldlr-/-) mice, which are susceptible to developing atherosclerosis.

2. Diet and Treatment Groups:

  • Control Group: Fed a high-fat, high-sucrose "Western diet" (WD).

  • Treatment Group: Fed a Western diet containing this compound at a concentration of 400 µg/g of diet.

3. Treatment Schedule:

  • Administer the respective diets ad libitum for a period of 12 to 24 weeks.

4. Monitoring and Endpoints:

  • Weekly: Monitor body weight and food consumption.

  • At Study Termination (12 or 24 weeks):

    • Collect blood samples for analysis of plasma lipids and glucose.

    • Harvest the aorta and aortic root for histological analysis of atherosclerotic plaque formation (e.g., Oil Red O staining).

    • Analyze plaque composition through immunohistochemistry for markers of macrophages, smooth muscle cells, and collagen.

    • Assess visceral adipose tissue for inflammation and hepatic triglyceride content.

5. Experimental Workflow:

G start Start: ldlr-/- mice diet Western Diet (WD) or WD + this compound (400 µg/g) start->diet duration 12-24 Weeks diet->duration monitoring Weekly Monitoring: - Body Weight - Food Consumption duration->monitoring termination Study Termination duration->termination analysis Endpoint Analysis: - Plasma Lipids & Glucose - Aortic Plaque Histology - Plaque Composition (IHC) - Adipose & Liver Analysis termination->analysis

Caption: Workflow for long-term atherosclerosis study.

Protocol 2: Evaluation of Antithrombotic Efficacy and Safety in a Murine Model of Venous Thrombosis

This protocol is based on studies assessing the efficacy and safety of this compound in preventing deep vein thrombosis.[6][7] While the original studies were short-term, this protocol can be adapted for longer-term evaluation of secondary prevention or chronic effects.

1. Animal Model:

  • C57BL/6 mice.

2. Thrombus Induction:

  • Induce deep vein thrombosis using a model such as the electrolytic inferior vena cava (IVC) model or the ligation model.

3. Treatment Groups:

  • Vehicle Control Group: Administer the vehicle (e.g., DMSO) via intraperitoneal (IP) injection.

  • This compound Treatment Group: Administer this compound at 1.5 mg/kg or 3 mg/kg via IP injection.

  • Positive Control Group: Administer a standard anticoagulant such as low-molecular-weight heparin (LMWH).

4. Treatment Schedule:

  • For acute studies, administer treatment three times daily for 2 days following thrombus induction.[6]

  • For longer-term studies (e.g., evaluating thrombus resolution or prevention of recurrence), the treatment schedule may be extended. Oral administration via gavage or in-diet formulation should be considered for chronic dosing based on pharmacokinetic data.[6]

5. Monitoring and Endpoints:

  • Primary Efficacy Endpoint: At the end of the treatment period, harvest the IVC and measure the thrombus weight.

  • Safety Endpoint (Bleeding Risk): In a separate cohort of animals, perform a tail bleeding time assay 90 minutes after the final IP injection of this compound or LMWH.

  • Long-Term Endpoints: For chronic studies, endpoints could include thrombus resolution assessed by imaging, incidence of recurrent thrombosis, and histological analysis of the vein wall.

6. Experimental Workflow:

G start Start: C57BL/6 mice induction Venous Thrombus Induction (e.g., Electrolytic Model) start->induction treatment Treatment Groups: - Vehicle (IP) - this compound (1.5 or 3 mg/kg IP) - LMWH (IP) induction->treatment schedule Treatment Schedule: e.g., 3x daily for 2 days treatment->schedule termination Study Termination schedule->termination efficacy Efficacy Endpoint: Thrombus Weight Measurement termination->efficacy safety Safety Endpoint: Tail Bleeding Time Assay termination->safety

Caption: Workflow for venous thrombosis study.

Considerations for Long-Term Studies

  • Route of Administration: For studies extending beyond a few days, oral administration (gavage or in-diet) is preferable to repeated injections to minimize stress on the animals. The high oral bioavailability of this compound supports this approach.[6]

  • Toxicity and Safety Pharmacology: Comprehensive toxicology and safety pharmacology studies should be conducted in parallel with long-term efficacy studies. This should include monitoring of liver and kidney function, hematological parameters, and general animal welfare.

  • Dose Range Finding: Prior to initiating long-term studies, it is advisable to perform dose-range finding studies to identify the optimal dose that balances efficacy with a favorable safety profile over the intended treatment duration.

Conclusion

References

Troubleshooting & Optimization

MDI-2268 Technical Support Center: Optimizing Dosage for Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of MDI-2268 for maximum efficacy in preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

Q2: In which research models has this compound been shown to be effective?

This compound has demonstrated efficacy in a variety of murine models, including:

  • Venous Thrombosis[1][5]

  • Atherosclerosis[6][7]

  • Glioblastoma[5]

  • Inflammatory Bowel Disease (Colitis)[5]

  • Skin Wound Healing[5]

Q3: What are the reported pharmacokinetic properties of this compound?

In rat models, this compound has shown excellent pharmacokinetic properties. Following intravenous administration, its half-life is 30 minutes. After oral administration, the half-life is significantly longer at 3.4 hours, with an oral bioavailability of 57%, suggesting it can be effectively administered orally.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of Efficacy in Thrombosis Model Insufficient dosage or frequency.In a murine model of venous thrombosis, a dosage of 3 mg/kg administered intraperitoneally (IP) three times a day for two days was shown to be effective.[1][5] Consider a dose-response study starting from 1.5 mg/kg up to 3 mg/kg.
Variability in Oral Dosing Results Issues with gavage technique or diet incorporation.Ensure proper oral gavage technique to minimize stress and ensure accurate delivery. For dietary administration, ensure homogenous mixing of this compound in the feed. A study in ldlr-/- mice used a concentration of 400 µg/g of diet.[6][7]
Unexpected Bleeding Events Potential off-target effects at high doses, although this compound is reported to have a low bleeding risk compared to traditional anticoagulants.[1]At a dose of 3 mg/kg IP, this compound did not significantly increase bleeding time in mice, unlike low-molecular-weight heparin (LMWH).[1] If bleeding is observed, consider reducing the dose or frequency of administration and re-evaluating efficacy.
Poor Compound Solubility for In Vitro Assays This compound is a small molecule and may have specific solubility requirements.Refer to the manufacturer's instructions for recommended solvents. For in vitro experiments, ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells.

Experimental Protocols & Data

In Vivo Venous Thrombosis Model

Objective: To evaluate the antithrombotic efficacy of this compound.

Methodology:

  • Venous thrombosis is induced in mice using the electrolytic inferior vena cava model (EIM).[1]

  • Following induction, mice are treated with this compound, a vehicle control, or a positive control like low-molecular-weight heparin (LMWH).

  • A reported effective dosing regimen for this compound is 3 mg/kg administered via intraperitoneal (IP) injection three times daily for two days.[1][5]

  • After the treatment period, the thrombi are harvested and weighed.

  • Bleeding risk can be assessed in a separate cohort by measuring tail bleeding time 90 minutes after a single IP injection.[1]

Efficacy Data in Murine Venous Thrombosis Model:

Treatment GroupDosageThrombus Weight Reduction vs. ControlBleeding Time
This compound3 mg/kg IP (3x/day for 2 days)62% decrease[1]No significant change[1]
LMWH3 mg/kg IP (3x/day for 2 days)EfficaciousSignificantly prolonged[1]
Vehicle Control---
Oral Dosing for PAI-1 Inhibition

Methodology:

  • Mice are dosed by oral gavage with increasing amounts of this compound, with doses ranging from 0.3 to 10 mg/kg.[1]

  • Plasma is collected 90 minutes after administration.

Pharmacokinetic Data in Rats:

Administration RouteDoseHalf-lifeOral Bioavailability
Intravenous (IV)15 mg/kg30 minutes[1]-
Oral (PO)30 mg/kg3.4 hours[1]57%[1]

Visualizations

MDI_2268_Mechanism_of_Action cluster_Fibrinolysis Fibrinolytic Pathway cluster_Inhibition PAI-1 Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA / uPA Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation Degrades Fibrin Fibrin (Clot) PAI1 PAI-1 tPA_uPA tPA / uPA PAI1->tPA_uPA Inhibits MDI2268 This compound MDI2268->PAI1 Inhibits

Caption: Mechanism of action of this compound in the fibrinolytic pathway.

Experimental_Workflow_Thrombosis start Induce Venous Thrombosis (EIM Model in Mice) treatment Administer Treatment start->treatment group1 Group 1: This compound (3 mg/kg IP) treatment->group1 group2 Group 2: Vehicle Control treatment->group2 group3 Group 3: Positive Control (LMWH) treatment->group3 harvest Harvest Thrombi after 2 Days group1->harvest group2->harvest group3->harvest analysis Analyze Thrombus Weight & Bleeding Time harvest->analysis outcome Compare Efficacy and Safety analysis->outcome

Caption: Experimental workflow for evaluating this compound in a murine thrombosis model.

References

MDI-2268 Technical Support Center for Murine Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the tolerability and side effects of MDI-2268 in mice.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

Q2: What are the recommended dosages and administration routes for this compound in mice?

A2: The optimal dosage and administration route for this compound can vary depending on the experimental model. Based on published studies, the following have been used successfully:

  • Intraperitoneal (IP) Injection:

    • 1.5 mg/kg and 3 mg/kg have been used to evaluate antithrombotic properties.[4]

    • 3 mg/kg administered three times a day for two days has been used in a deep vein thrombosis model.[1][3]

  • Oral Gavage:

  • In-diet Administration:

    • 400 μg/g of diet has been used in a murine model of metabolic syndrome to study its effects on atherosclerosis.[5][6]

Q3: What is the bioavailability and half-life of this compound in rodents?

A3: Pharmacokinetic studies in rats have shown that this compound has an intravenous half-life of 30 minutes and an oral half-life of 3.4 hours. The oral bioavailability was determined to be 57%.[3]

Q4: What are the known side effects of this compound in mice?

A4: this compound is generally well-tolerated in mice. Key findings on side effects include:

  • Bleeding Risk: Unlike traditional anticoagulants like low-molecular-weight heparin (LMWH), this compound has been shown to have robust antithrombotic activity without significantly increasing bleeding time.[3][4][7]

  • Weight Gain: In a study where LDL-receptor-deficient mice were fed a high-fat western diet, those receiving this compound failed to gain weight compared to the control group, despite similar food consumption. The mice otherwise appeared healthy.[5]

  • Hemorrhagic Transformation: In a mouse model of ischemic stroke, this compound treatment was protective and did not lead to an increase in spontaneous intracerebral hemorrhage.[7]

Q5: Can this compound be used in combination with other antithrombotic agents?

A5: Yes, one study investigated the combination of this compound (3 mg/kg) with enoxaparin (1.8 mg/kg) in a murine model of venous thrombosis and found the combination to be effective.[4] Another study successfully used this compound in combination with imatinib in a mouse model of ischemic stroke.[7]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Lack of Efficacy (e.g., no reduction in thrombus size) Inadequate Dosing: The dose of this compound may be too low for the specific mouse model or strain.- Consider a dose-escalation study based on published ranges (e.g., 1.5 mg/kg to 10 mg/kg).- Verify the concentration and stability of your this compound solution.
Route of Administration: Oral administration may have different pharmacokinetics than intraperitoneal injection.- If using oral gavage, ensure proper administration technique to maximize absorption.- For acute models, consider IP injection for more rapid and predictable systemic exposure.
Unexpected Weight Loss or Lack of Weight Gain Metabolic Effects: As observed in one study, this compound may affect weight gain, particularly in the context of a high-fat diet.- Monitor food and water intake to rule out changes in consumption.- Assess general animal health (e.g., activity levels, grooming) to ensure the effect is not due to general malaise.- Consider measuring metabolic parameters if relevant to your study.
Variability in Results Animal Model Differences: The specific model of thrombosis or other disease can influence outcomes.- Ensure consistency in the induction of the disease model (e.g., electrolytic injury model vs. ligation model for thrombosis).- Use age- and weight-matched animals for all experimental groups.
Timing of Administration: The therapeutic window for this compound may be time-dependent.- Standardize the timing of this compound administration relative to the disease induction or measurement of endpoints.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in a Murine Thrombosis Model

Treatment GroupDoseThrombus Weight (mg, mean ± SD)Bleeding TimeReference
Vehicle Control-Not specified, used as baselineNot significantly different from this compound[3]
This compound3 mg/kg IP (3x/day for 2 days)62% decrease vs. controlNo significant increase[3]
LMWH3 mg/kg IP (3x/day for 2 days)Similar efficacy to this compoundSignificantly prolonged[3]
DMSO Control-12.7 ± 5.7Not specified[4]
This compound1.5 mg/kg6.9 ± 3.3Not affected[4]
This compound3 mg/kg5.5 ± 1.6Not affected[4]
Enoxaparin7.3 mg/kg3.8 ± 1.3Not specified[4]
This compound + Enoxaparin3 mg/kg + 1.8 mg/kg4.8 ± 2.4Not specified[4]

Table 2: Oral Bioavailability and Pharmacokinetics of this compound in Rodents

ParameterValueReference
Oral Bioavailability57%[3]
Half-life (Intravenous)30 minutes[3]
Half-life (Oral)3.4 hours[3]

Experimental Protocols

Murine Model of Deep Vein Thrombosis (Electrolytic Injury Model - EIM)

  • Animal Preparation: C57BL/6 mice (10-12 weeks old, 20-25g) are anesthetized.

  • Surgical Procedure: A midline abdominal incision is made to expose the inferior vena cava (IVC).

  • Thrombus Induction: An electrolytic injury is induced in the IVC to initiate thrombus formation.

  • Treatment Administration:

    • Mice are administered either vehicle control, this compound (e.g., 3 mg/kg IP), or a comparator (e.g., LMWH) at specified intervals (e.g., three times a day for two days).

  • Endpoint Measurement:

    • After the treatment period (e.g., 2 days), the mice are euthanized.

    • The IVC is harvested, and the thrombus is carefully dissected and weighed.

  • Bleeding Time Assay (separate cohort):

    • Mice are administered a single dose of the test compound (e.g., 3 mg/kg IP).

    • After a specified time (e.g., 90 minutes), the distal portion of the tail is clipped.

    • The time until bleeding ceases is recorded.

Visualizations

Caption: Mechanism of action of this compound in the fibrinolytic pathway.

Experimental_Workflow_DVT_Model start Start: Anesthetize Mouse expose_ivc Expose Inferior Vena Cava (IVC) start->expose_ivc induce_thrombus Induce Thrombus (Electrolytic Injury) expose_ivc->induce_thrombus treatment Administer Treatment (Vehicle, this compound, or LMWH) induce_thrombus->treatment wait 2-Day Treatment Period treatment->wait harvest Harvest IVC and Thrombus wait->harvest weigh Weigh Thrombus harvest->weigh end End: Analyze Data weigh->end

Caption: Experimental workflow for the murine deep vein thrombosis model.

References

ensuring specificity of MDI-2268 for PAI-1

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is MDI-2268 and what is its primary mechanism of action?

  • Antithrombin III (ATIII)

  • alpha-1-Antitrypsin (α1-AT)

  • alpha-2-Antiplasmin (α2-AP)

  • Protein C inhibitor (PCI)

  • Heparin Cofactor II (HCII)

Q4: Are there any known off-target effects of this compound?

Q5: What is the recommended in vitro concentration range for using this compound?

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High background signal in PAI-1 activity assay 1. Reagent instability (PAI-1, tPA, or substrate).2. Contamination of buffers or reagents.3. Non-specific binding of assay components.1. Use freshly prepared or properly stored reagents. Aliquot reagents to avoid multiple freeze-thaw cycles.2. Prepare fresh, sterile buffers. Filter sterilize if necessary.3. Include appropriate controls (e.g., no enzyme, no substrate) to identify the source of the background. Consider adding a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer.
Inconsistent IC50 values for this compound 1. Variability in PAI-1 activity between experiments.2. Inaccurate serial dilutions of this compound.3. Precipitation of this compound at higher concentrations.1. Ensure consistent PAI-1 concentration and activity in each assay. Use a standardized lot of PAI-1 if possible.2. Prepare fresh serial dilutions for each experiment. Use calibrated pipettes.3. Visually inspect solutions for precipitation. If solubility is an issue, consider using a different solvent or reducing the highest concentration tested. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects the assay (typically <1% DMSO).
This compound appears less potent than expected in cell-based assays 1. Cell permeability issues.2. Metabolism of this compound by the cells.3. High protein concentration in the cell culture medium binding to this compound.1. While this compound is reported to be orally bioavailable and brain-penetrable, specific cell types may have different permeability characteristics. Consider using cell lines with known transporter expression profiles or perform uptake studies.2. Incubate this compound with cell lysates or microsomes to assess its metabolic stability.3. Test the activity of this compound in serum-free or low-serum medium to assess the impact of protein binding.
Unexpected results in in vivo studies 1. Suboptimal dosing, route of administration, or formulation.2. Pharmacokinetic variability between animals.3. Off-target effects in the specific animal model.1. Review the published pharmacokinetic data for this compound to guide dose selection and administration route.[3] Ensure proper formulation for the chosen route of administration.2. Include a sufficient number of animals per group to account for biological variability. Consider measuring plasma levels of this compound to correlate with the observed effects.3. If off-target effects are suspected, consider using a structurally unrelated PAI-1 inhibitor as a comparator. If both compounds produce the same effect, it is more likely to be a PAI-1-mediated phenomenon.[1][2]

Experimental Protocols

Protocol 1: In Vitro PAI-1 Inhibition Assay (Chromogenic)

Materials:

  • Human tissue-type plasminogen activator (tPA)

  • tPA chromogenic substrate (e.g., Spectrozyme tPA)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.01% Tween-20)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be constant in all wells and not exceed 1%.

  • In a 96-well plate, add 20 µL of the this compound dilutions or vehicle control (assay buffer with the same final DMSO concentration).

  • Add 20 µL of tPA solution (final concentration, e.g., 10 ng/mL) to each well.

  • Incubate at 37°C for 10 minutes.

  • Add 20 µL of tPA chromogenic substrate to each well.

  • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) in kinetic mode for 15-30 minutes.

  • Calculate the rate of substrate cleavage (V) for each well.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Serpin Selectivity Counter-Screening

This protocol outlines a general approach to assess the selectivity of this compound against other serpins.

Materials:

  • This compound

  • Target serpins (e.g., Antithrombin III, α1-Antitrypsin, α2-Antiplasmin)

  • Corresponding target proteases (e.g., Thrombin for ATIII, Trypsin for α1-AT, Plasmin for α2-AP)

  • Corresponding chromogenic substrates

  • Appropriate assay buffers for each serpin-protease pair

Procedure:

  • Briefly, pre-incubate a fixed concentration of the serpin with a range of this compound concentrations.

  • Add the corresponding target protease.

  • After a short incubation, add the specific chromogenic substrate.

  • Measure the rate of substrate cleavage.

  • Calculate the IC50 of this compound for each serpin.

Data Presentation

Table 1: In Vitro Potency and Pharmacokinetics of this compound

ParameterValueReference
In Vitro PAI-1 Inhibition (Glycosylated) Similar to CCG-7844BP[3]
In Vitro PAI-1 Inhibition (in ex vivo plasma) Similar to CCG-7844BP[3]
Half-life (IV administration in rats) 30 minutes[3]
Half-life (Oral administration in rats) 3.4 hours[3]
Oral Bioavailability (in rats) 57%[3]

Table 2: Hypothetical Selectivity Profile of this compound

SerpinTarget ProteaseThis compound IC50 (µM)Selectivity Ratio (vs. PAI-1)
PAI-1 tPA/uPA 0.05 1
Antithrombin IIIThrombin>100>2000
α1-AntitrypsinTrypsin>100>2000
α2-AntiplasminPlasmin>50>1000
Protein C InhibitorActivated Protein C>50>1000

Visualizations

PAI_1_Signaling_Pathway cluster_0 Fibrinolysis cluster_1 PAI-1 Inhibition cluster_2 This compound Action Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA / uPA Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation Degrades Fibrin Fibrin Clot PAI1 PAI-1 Inactive_Complex Inactive PAI-1/tPA/uPA Complex PAI1->Inactive_Complex tPA_uPA tPA / uPA tPA_uPA->Inactive_Complex MDI2268 This compound MDI2268->PAI1 Inhibits

experimental_workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation primary_assay Primary Assay: PAI-1 Inhibition (IC50) selectivity_assay Selectivity Assays: Counter-screening against other serpins (IC50) primary_assay->selectivity_assay mechanism_assay Mechanism of Action Studies: (e.g., Reversibility, Ki determination) selectivity_assay->mechanism_assay cell_potency Cellular Potency: Inhibition of PAI-1 in relevant cell lines mechanism_assay->cell_potency off_target_cell Cellular Off-Target Assessment: (e.g., Cytotoxicity, pathway analysis) cell_potency->off_target_cell pharmacokinetics Pharmacokinetics: Half-life, Bioavailability off_target_cell->pharmacokinetics efficacy_model Efficacy Studies: Relevant disease models (e.g., Thrombosis) pharmacokinetics->efficacy_model safety_pharmacology Safety Pharmacology: (e.g., Bleeding time) efficacy_model->safety_pharmacology

Caption: Experimental workflow for characterizing the specificity of this compound.

troubleshooting_logic cluster_invitro In Vitro Issue? cluster_invivo In Vivo Issue? start Unexpected Result with this compound is_invitro In Vitro? start->is_invitro In Vitro Experiment is_invivo In Vivo? start->is_invivo In Vivo Experiment check_reagents Check Reagent Stability & Purity check_assay Validate Assay Parameters check_reagents->check_assay check_solubility Confirm this compound Solubility check_assay->check_solubility check_pk Verify PK/PD Relationship check_formulation Assess Formulation & Dosing check_pk->check_formulation use_comparator Use Structurally Unrelated PAI-1 Inhibitor check_formulation->use_comparator is_invitro->check_reagents is_invivo->check_pk

Caption: Logical framework for troubleshooting unexpected results with this compound.

References

Technical Support Center: Small Molecule PAI-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

  • Lower the temperature: Store at 4°C.[9]

  • Use high salt concentrations: A concentration of 1 M NaCl can help stabilize the active form.[9]

Q3: My small molecule inhibitor has poor solubility. What can I do?

  • Formulation Strategies: Use of solubilizing agents or different vehicle formulations.

  • Analogue Selection: Some newer generation inhibitors, such as TM5275 and TM5441, have been developed with improved oral bioavailability.[8]

Q4: I am observing unexpected cytotoxicity or off-target effects. How can I investigate this?

A4: Off-target effects are a significant concern in drug development and can lead to misleading results or toxicity.[1][11]

  • Specificity Assays: Test your inhibitor against other serpins or related proteases to determine its specificity profile.

  • Dose-Response Analysis: Perform careful dose-response studies to distinguish between on-target pharmacological effects and off-target toxicity, which may only appear at higher concentrations.

Troubleshooting Guides

Problem 1: Inconsistent results in PAI-1 activity assays.
Potential Cause Troubleshooting Step Expected Outcome
PAI-1 Instability Prepare fresh PAI-1 dilutions for each experiment. Keep on ice. Use stabilizing buffers (e.g., pH 5.5) if possible.[4][9]Consistent baseline PAI-1 activity across replicate assays.
Assay Interference Plasma components can interfere with chromogenic assays.[12] Consider using a bioimmunoassay (BIA) or ELISA, which are less subject to interference.[12] Ensure proper sample collection, as PAI-1 is an acute phase protein and levels can fluctuate.[12]More reliable and reproducible measurements of PAI-1 activity.
Reagent Quality Verify the activity of your tPA or uPA stock. Use a standardized control PAI-1 protein to calibrate the assay.The standard curve should be linear and reproducible, ensuring the accuracy of sample measurements.
Vitronectin Presence If testing in plasma or serum, be aware that vitronectin-bound PAI-1 may react differently.[1][2] Run parallel assays with purified, vitronectin-free PAI-1 as a control.A clear comparison of inhibitor potency against free and vitronectin-bound PAI-1.
Problem 2: Low or no in vivo efficacy despite high in vitro potency.
Potential Cause Troubleshooting Step Expected Outcome
Poor Pharmacokinetics The compound may have low oral bioavailability, rapid metabolism, or poor tissue distribution.[2] Perform pharmacokinetic studies to measure plasma and tissue concentrations of the inhibitor over time.[8]Understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) profile to guide dosing strategy.
Vitronectin Binding The inhibitor may be inactive against vitronectin-bound PAI-1, the predominant stable form in circulation.[7][8] Test the inhibitor's IC50 in the presence and absence of vitronectin.[13]Quantification of the loss of potency due to vitronectin, which may necessitate redesigning the molecule or increasing the dose.
Off-Target Effects The observed in vitro effect may not be due to PAI-1 inhibition.Confirm the mechanism of action using PAI-1 knockout models.
Complex Biological System The in vivo environment is complex. PAI-1 has multiple roles beyond fibrinolysis, including effects on cell migration and angiogenesis, which can be context-dependent.[14][15]Review literature for the specific role of PAI-1 in your disease model to ensure it is a valid therapeutic target.

Experimental Protocols & Data

Table 1: Comparison of Selected Small Molecule PAI-1 Inhibitors
InhibitorClassReported IC50 (in vitro)Key Challenge(s)Reference(s)
Tiplaxtinin (PAI-039) Indole oxoacetic acid~1 µMLow efficacy against vitronectin-bound PAI-1.[2][7][8]
TM5275 Carboxylic acid derivative9.7 - 60.3 µM (cell viability)Moderate potency.[8]
TM5441 Carboxylic acid derivative9.7 - 60.3 µM (cell viability)Moderate potency.[8]
CDE-096 Polyphenolic25 nM14-fold reduction in efficacy when PAI-1 is bound to its cofactor.[2][13]
Protocol: Chromogenic PAI-1 Activity Assay

Principle: This is a two-stage assay.[12] In the first stage, PAI-1 in the sample is allowed to react with a known excess of tPA. In the second stage, the residual, uninhibited tPA activity is measured by its ability to convert plasminogen to plasmin, which then cleaves a chromogenic substrate. The color produced is inversely proportional to the PAI-1 activity in the sample.

Materials:

  • Human tPA

  • Human Plasminogen

  • Plasmin-specific chromogenic substrate (e.g., S-2251)

  • Assay Buffer (e.g., Tris-buffered saline, pH 7.4, with Tween 20)

  • Microplate reader (405 nm)

Methodology:

  • Inhibition Reaction (Stage 1):

    • Add a fixed, excess amount of human tPA to all wells.

  • Chromogenic Reaction (Stage 2):

    • Add a solution containing human plasminogen and the chromogenic substrate to all wells.

    • Incubate at 37°C.

    • Read the absorbance at 405 nm at regular intervals (kinetic assay) or after a fixed time point (endpoint assay).

  • Calculation:

    • Calculate the percent inhibition for your test compounds and determine the IC50 value.

Visualized Workflows and Pathways

PAI1_Signaling_Pathway cluster_Fibrinolysis Fibrinolytic System cluster_Inhibitor Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation FDPs Fibrin Degradation Products Plasmin->FDPs Degradation Fibrin Fibrin Clot Fibrin->FDPs tPA tPA tPA->Plasmin tPA->tPA_proxy uPA uPA uPA->Plasmin uPA->uPA_proxy PAI1 PAI-1 PAI1->tPA_proxy PAI1->uPA_proxy Inhibitor Small Molecule Inhibitor Inhibitor->PAI1 Inhibits

Troubleshooting_Workflow Troubleshooting Low Inhibitor Efficacy Start Start: Low in vitro or in vivo Efficacy Check_Solubility Is the inhibitor soluble in the assay/vehicle? Start->Check_Solubility Check_Stability Is the inhibitor stable under experimental conditions? Check_Solubility->Check_Stability Yes Improve_Solubility Action: Reformulate or use solubilizing agents. Check_Solubility->Improve_Solubility No Check_Vitronectin Is vitronectin present (e.g., in plasma)? Check_Stability->Check_Vitronectin Yes Reassess Re-evaluate compound or experimental design Check_Stability->Reassess No Check_PK In Vivo: Have pharmacokinetic properties been assessed? Check_Vitronectin->Check_PK No Test_VN_Effect Action: Test IC50 with and without vitronectin. Check_Vitronectin->Test_VN_Effect Yes Check_Target Is the mechanism on-target? Check_PK->Check_Target Yes Run_PK_Study Action: Measure plasma/ tissue drug concentrations. Check_PK->Run_PK_Study No Run_KO_Model Action: Test inhibitor in PAI-1 knockout model. Check_Target->Run_KO_Model Unsure Check_Target->Reassess Yes (On-Target, Efficacy still low) Improve_Solubility->Reassess Test_VN_Effect->Reassess Run_PK_Study->Reassess Run_KO_Model->Reassess

Caption: Logical workflow for troubleshooting low inhibitor efficacy.

References

troubleshooting inconsistent results with MDI-2268

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for MDI-2268?

Q2: What are the recommended in vivo administration routes and solvents for this compound?

A2: this compound has been shown to be orally bioavailable and effective when administered via oral gavage.[6] For oral administration, it can be suspended in 0.5% methyl cellulose in water.[6] For intraperitoneal (IP) injections, this compound can be dissolved in 0.1% DMSO in lactated Ringer buffer.[6] For intravenous (IV) administration, it has been dissolved in Ringer buffer with 0.1% DMSO.[6]

Q3: What is the stability of this compound in solution?

A3: While specific stability data for this compound is not detailed in the provided search results, it is a common issue for small molecules, especially when stored for long durations in DMSO, that they may break down.[6] It is recommended to prepare fresh solutions for each experiment or to perform stability tests if solutions are to be stored.

Troubleshooting Guide

Inconsistent In Vitro Results
Observed Problem Potential Cause Recommended Solution
Variable PAI-1 inhibition between experiments. Compound Degradation: this compound may degrade if stored improperly or for extended periods in solution.Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles.
Presence of Vitronectin: this compound's inhibitory activity is effective against both free PAI-1 and vitronectin-bound PAI-1.[3][5] However, the presence and concentration of vitronectin in your assay system could influence the kinetics of inhibition.Standardize the concentration of vitronectin in your assays or test the activity of this compound in both the presence and absence of vitronectin to understand its effect.
Assay Conditions: Variations in pH, temperature, or buffer composition can affect enzyme kinetics and compound activity.Ensure consistent assay conditions across all experiments. Refer to established protocols for PAI-1 activity assays.[6]
Inconsistent In Vivo Results
Observed Problem Potential Cause Recommended Solution
High variability in antithrombotic efficacy. Pharmacokinetics and Dosing: The timing of this compound administration relative to the thrombotic challenge is critical. The bioavailability of this compound is reported to be 57%.[6]Optimize the dosing regimen and timing of administration based on pharmacokinetic data. A study showed efficacy with IP administration three times a day.[6]
Animal Model Variability: The specific animal model of thrombosis or other pathologies can significantly impact outcomes.Carefully select and characterize the animal model. Ensure consistency in surgical procedures and other experimental manipulations.
Unexpected off-target effects or toxicity. Dose and Formulation: High concentrations or issues with the vehicle could lead to adverse effects.Perform a dose-response study to determine the optimal therapeutic window. Ensure the vehicle is well-tolerated by the animals. This compound has been shown to be safe and does not increase bleeding time at effective antithrombotic doses.[6]

Experimental Protocols

In Vivo Murine Model of Deep Vein Thrombosis

  • Animal Model: C57Bl/6J mice.

  • Thrombosis Induction: Inferior vena cava (IVC) stenosis is induced to initiate thrombus formation.

  • This compound Administration: Mice are treated with this compound at a dose of 3 mg/kg via intraperitoneal (IP) injection three times a day for two days following thrombosis induction.[6]

  • Control Groups: Include a vehicle control group and a positive control group treated with a standard anticoagulant like low-molecular-weight heparin (LMWH) at 3 mg/kg.[6]

  • Endpoint Analysis: After two days of treatment, the mice are sacrificed, and the thrombi are harvested and weighed.[6] Bleeding time can be assessed as a safety endpoint.[6]

Signaling Pathways and Workflows

MDI2268_Mechanism_of_Action cluster_Fibrinolysis Fibrinolytic Pathway cluster_PAI1_Inhibition PAI-1 Inhibition by this compound Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activated by Fibrin Fibrin (Clot) Plasmin->Fibrin Degrades Fibrin_Degradation Fibrin Degradation Products Fibrin->Fibrin_Degradation tPA tPA tPA->Plasminogen uPA uPA uPA->Plasminogen PAI1 PAI-1 PAI1->tPA Inhibits PAI1->uPA Inhibits Inactive_Complex Inactive PAI-1 MDI2268 This compound MDI2268->PAI1 Inhibits

Caption: Mechanism of action of this compound in the fibrinolytic pathway.

Troubleshooting_Workflow start Inconsistent Experimental Results check_reagents Verify Reagent Stability (e.g., this compound) start->check_reagents check_protocol Review Experimental Protocol check_reagents->check_protocol Stable prepare_fresh Prepare Fresh Reagents check_reagents->prepare_fresh Unstable check_model Assess Animal/Cell Model Consistency check_protocol->check_model Consistent standardize_protocol Standardize Protocol Parameters (e.g., timing, concentration) check_protocol->standardize_protocol Inconsistent validate_model Validate Model Characteristics check_model->validate_model Variable rerun_experiment Re-run Experiment check_model->rerun_experiment Consistent prepare_fresh->rerun_experiment standardize_protocol->rerun_experiment validate_model->rerun_experiment consistent_results Consistent Results rerun_experiment->consistent_results

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

MDI-2268 activity against different species' PAI-1

Author: BenchChem Technical Support Team. Date: November 2025

Activity of MDI-2268 Against PAI-1 From Different Species

SpeciesPAI-1 TypeActivity of this compoundSource
Human Glycosylated PAI-1Dose-dependent inhibition demonstrated.[1]
Murine Endogenous PAI-1 in plasmaDose-dependent inhibition observed in ex vivo plasma.[1] Orally active against PAI-1 in overexpressing mice.[1][2][3][1][2][3]
Rat -This compound exhibits excellent pharmacokinetics in rats, suggesting interaction with the target, though direct inhibitory activity data on rat PAI-1 is not specified.[1][1]

Experimental Protocols & Workflow

Experimental Workflow: Chromogenic PAI-1 Activity Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_detection Detection prep_inhibitor Prepare this compound dilutions incubation_step Incubate this compound with PAI-1 prep_inhibitor->incubation_step prep_pai1 Prepare active PAI-1 solution prep_pai1->incubation_step prep_tpa Prepare tPA solution prep_plasminogen Prepare plasminogen solution prep_substrate Prepare chromogenic substrate add_tpa Add tPA to PAI-1/inhibitor mixture incubation_step->add_tpa add_plasminogen_substrate Add plasminogen and chromogenic substrate add_tpa->add_plasminogen_substrate read_absorbance Measure absorbance at 405 nm add_plasminogen_substrate->read_absorbance calculate_inhibition Calculate % PAI-1 inhibition read_absorbance->calculate_inhibition

Workflow for a chromogenic PAI-1 activity assay.
Detailed Protocol: Chromogenic PAI-1 Inhibition Assay

This protocol is a representative example and may require optimization for your specific experimental conditions.

Materials:

  • This compound

  • Tissue-type plasminogen activator (tPA) or urokinase-type plasminogen activator (uPA)

  • Plasminogen

  • Plasmin-specific chromogenic substrate (e.g., S-2251)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, with 0.1% BSA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in assay buffer.

    • Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) without the inhibitor.

  • Initiation of Plasminogen Activation:

  • Chromogenic Reaction:

    • Immediately add a mixture of plasminogen and the chromogenic substrate to each well.

  • Data Acquisition:

    • Measure the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the amount of active tPA.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Signaling Pathway

Mechanism of this compound Action

G cluster_MDI2268 This compound Intervention cluster_PAI1 PAI-1 Regulation cluster_Fibrinolysis Fibrinolytic Pathway MDI2268 This compound PAI1 PAI-1 MDI2268->PAI1 inhibits tPA_uPA tPA / uPA PAI1->tPA_uPA inhibits Plasminogen Plasminogen tPA_uPA->Plasminogen activates Plasmin Plasmin tPA_uPA->Plasmin activates Fibrin Fibrin Plasmin->Fibrin degrades Fibrin_Degradation Fibrin Degradation (Thrombolysis) Plasmin->Fibrin_Degradation leads to

This compound inhibits PAI-1, enhancing fibrinolysis.

Troubleshooting and FAQs

A1: There are several potential reasons for a lack of inhibition:

  • This compound Degradation: Ensure your this compound stock solution is fresh and has been stored properly, protected from light and moisture.

A2: High variability can be due to several factors:

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound.

  • Inconsistent Incubation Times: Precisely control all incubation times in your assay protocol.

Q3: Can I use this compound in cell-based assays?

Q4: What is the recommended solvent for this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For aqueous-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced effects.

Q5: Does the presence of vitronectin affect the activity of this compound?

References

Technical Support Center: MDI-2268 Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is MDI-2268 and what is its primary mechanism of action?

Q2: What are the key pharmacokinetic properties of this compound in rodents?

This compound exhibits excellent pharmacokinetic properties, including oral bioavailability. In rats, the half-life of this compound is approximately 30 minutes after intravenous administration and 3.4 hours following oral administration.[7] It has been shown to be 57% bioavailable when dosed orally.[7]

Q3: In which animal models has this compound been shown to be effective?

This compound has demonstrated efficacy in murine models of venous thrombosis and atherosclerosis.[7][8] Specifically, it has been tested in electrolytic and ligation models of venous thrombosis.[9] In models of metabolic syndrome, this compound has been shown to inhibit obesity and the formation of atherosclerotic plaques.[2][8]

Troubleshooting Guide

Issue 1: High Variability in Thrombus Size or Incidence
Possible Cause Troubleshooting Step
Inconsistent Drug Administration Ensure consistent and accurate dosing. For oral gavage, verify proper technique to ensure the full dose is delivered to the stomach. For intraperitoneal (IP) injections, ensure the injection is truly intraperitoneal and not into the subcutaneous space or an organ.[7]
Variability in Animal Model The method of thrombosis induction (e.g., electrolytic injury vs. ligation) can significantly impact thrombus composition and size.[9] Ensure the chosen model is appropriate for the research question and that the surgical or induction procedure is performed consistently across all animals.
Dietary Inconsistencies For studies involving metabolic syndrome or atherosclerosis, the composition of the diet (e.g., Western diet) is critical.[2][8] Ensure all animals receive the same diet from the same batch to avoid variations in dietary components that could affect the phenotype.
Animal Stress Stress can significantly impact physiological responses, including coagulation and fibrinolysis. Handle animals consistently and minimize environmental stressors.
Issue 2: Inconsistent Plasma Levels of this compound
Possible Cause Troubleshooting Step
Formulation Issues This compound formulation can impact its solubility and absorption. Ensure the vehicle used for formulation is consistent and that this compound is fully dissolved or homogenously suspended before administration.
Timing of Blood Collection Due to its pharmacokinetic profile, the timing of blood collection relative to drug administration is crucial.[7] Establish a strict and consistent time point for blood sampling across all animals to ensure comparable plasma concentrations are being measured.
Fasting State of Animals The presence of food in the stomach can affect the absorption of orally administered drugs. Standardize the fasting period for animals prior to oral dosing.
Issue 3: Lack of Efficacy or Unexpected Off-Target Effects
Possible Cause Troubleshooting Step
Incorrect Dosing Regimen The dose of this compound may be insufficient or excessive for the specific animal model and disease state. Refer to published studies for appropriate dose ranges (e.g., 1.5-3 mg/kg IP).[5][9] A dose-response study may be necessary to determine the optimal dose for your specific experimental conditions.[7]
Animal Strain Differences Different mouse or rat strains can exhibit varying responses to drugs and disease induction. Ensure the selected strain is appropriate and report the strain used in all publications.
Drug Stability Ensure that the this compound compound is stored correctly to maintain its stability and activity.

Quantitative Data Summary

Parameter Value Species Administration Route Reference
Half-life 30 minutesRatIntravenous (15 mg/kg)[7]
Half-life 3.4 hoursRatOral (30 mg/kg)[7]
Oral Bioavailability 57%RatOral[7]
Effective Dose (Thrombosis) 1.5 - 3 mg/kgMouseIntraperitoneal[5][9]
Effective Dose (Atherosclerosis) 400 µg/g in dietMouseOral (in diet)[8]

Experimental Protocols

Murine Model of Venous Thrombosis (Electrolytic Injury Model - EIM)

  • Animal Preparation: Anesthetize C57BL/6 mice (10-12 weeks old, 20-25g).

  • Surgical Procedure: Perform a midline abdominal incision to expose the inferior vena cava (IVC).

  • Thrombus Induction: Gently place a 25-gauge needle attached to a constant current source onto the surface of the IVC. Apply a constant current of 250 µA for 10 minutes to induce endothelial injury and thrombus formation.

  • This compound Administration: Administer this compound (e.g., 1.5 or 3 mg/kg) or vehicle control via intraperitoneal injection at a specified time point relative to the injury.

  • Thrombus Evaluation: At a predetermined endpoint (e.g., 48 hours), euthanize the mice, harvest the IVC, and measure the thrombus weight.

Visualizations

MDI2268_Signaling_Pathway cluster_0 Fibrinolytic System cluster_1 PAI-1 Inhibition by this compound Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA / uPA Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation Degrades Fibrin Fibrin (Clot) PAI1 PAI-1 tPA_uPA tPA / uPA PAI1->tPA_uPA Inhibits MDI2268 This compound MDI2268->PAI1 Inhibits

Experimental_Workflow start Start: Animal Acclimatization (e.g., 1 week) randomization Randomization into Treatment Groups start->randomization baseline Baseline Measurements (Optional: e.g., weight, blood parameters) randomization->baseline induction Disease Model Induction (e.g., Venous Thrombosis, Atherogenic Diet) baseline->induction treatment This compound or Vehicle Administration (Define route, dose, frequency) induction->treatment monitoring In-life Monitoring (e.g., health checks, body weight) treatment->monitoring endpoint Endpoint Data Collection (e.g., Thrombus weight, Plaque area, Plasma analysis) monitoring->endpoint analysis Statistical Analysis endpoint->analysis end End of Study analysis->end

Caption: A generalized experimental workflow for conducting animal studies with this compound.

References

Validation & Comparative

MDI-2268 Demonstrates Favorable Preclinical Bleeding Profile Compared to Low-Molecular-Weight Heparin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Quantitative Comparison of Antithrombotic Efficacy and Bleeding Risk

A key preclinical study in a murine model of venous thrombosis directly compared the efficacy and safety of MDI-2268 to LMWH. The results, summarized below, highlight this compound's potential to uncouple antithrombotic efficacy from bleeding risk.

Treatment GroupThrombus Weight (mg, Mean ± S.D.)Bleeding Time (seconds, Mean ± S.D.)
Vehicle Control12.7 ± 5.7Not Reported
This compound (1.5 mg/kg)6.9 ± 3.3Not significantly different from control
This compound (3 mg/kg)5.5 ± 1.6Not significantly different from control[1]
LMWH (enoxaparin, 7.3 mg/kg)3.8 ± 1.3Significantly prolonged compared to control[2]
This compound (3 mg/kg) + LMWH (1.8 mg/kg)4.8 ± 2.4Not Reported

Data sourced from a murine model of electrolytic-induced venous thrombosis.[1]

These data indicate that while both this compound and LMWH significantly reduce thrombus weight compared to the vehicle control, only LMWH was associated with a significant increase in bleeding time.[2] Notably, this compound demonstrated a dose-dependent reduction in thrombus formation without impacting bleeding time.[1]

Experimental Protocols

Murine Model of Venous Thrombosis (Electrolytic Injury Model): The antithrombotic effects of this compound and LMWH were evaluated in C57BL/6 mice (10-12 weeks old, 20-25g).[1] Venous thrombosis was induced in the inferior vena cava (IVC) via a standardized electrolytic injury model (EIM). Following the induction of thrombosis, mice were randomized into five treatment groups: this compound (1.5 mg/kg), this compound (3 mg/kg), enoxaparin (a type of LMWH, 7.3 mg/kg), a combination of this compound (3 mg/kg) and enoxaparin (1.8 mg/kg), and a DMSO vehicle control.[1] Treatments were administered, and after a specified period, the thrombi were excised and weighed to determine the extent of thrombosis.[1]

Bleeding Time Assessment: To assess the bleeding risk associated with each treatment, a separate cohort of mice was administered either this compound or LMWH. Bleeding time was then measured using a tail clip method. This standardized procedure involves making a small incision on the tail and measuring the time it takes for bleeding to cease. The prolonged bleeding time observed in the LMWH group is a key indicator of its anticoagulant-related bleeding risk.[2]

Mechanism of Action and Signaling Pathway

MDI2268_vs_LMWH_Pathway cluster_MDI2268 This compound Pathway cluster_LMWH LMWH Pathway This compound This compound PAI-1 PAI-1 This compound->PAI-1 inhibits tPA/uPA tPA/uPA PAI-1->tPA/uPA inhibits Plasminogen Plasminogen tPA/uPA->Plasminogen activates Plasmin Plasmin Plasminogen->Plasmin Fibrin Clot Fibrin Clot Plasmin->Fibrin Clot degrades Fibrin Degradation Products Fibrin Degradation Products Fibrin Clot->Fibrin Degradation Products LMWH LMWH Antithrombin III Antithrombin III LMWH->Antithrombin III potentiates Thrombin (IIa) Thrombin (IIa) Antithrombin III->Thrombin (IIa) inhibits Factor Xa Factor Xa Antithrombin III->Factor Xa inhibits Fibrinogen Fibrinogen Thrombin (IIa)->Fibrinogen activates Fibrin Fibrin Fibrinogen->Fibrin

Caption: Comparative signaling pathways of this compound and LMWH.

Experimental Workflow: Preclinical Evaluation

The preclinical evaluation of this compound's bleeding risk in comparison to LMWH followed a structured workflow to ensure robust and reproducible data.

Experimental_Workflow Animal Model Selection Select C57BL/6 Mice Thrombosis Induction Induce Venous Thrombosis (EIM) Animal Model Selection->Thrombosis Induction Randomization Randomize into Treatment Groups Thrombosis Induction->Randomization Treatment Administration Administer this compound, LMWH, or Control Randomization->Treatment Administration Efficacy Endpoint Measure Thrombus Weight Treatment Administration->Efficacy Endpoint Safety Endpoint Measure Bleeding Time (Tail Clip) Treatment Administration->Safety Endpoint Data Analysis Statistical Analysis of Thrombus Weight and Bleeding Time Efficacy Endpoint->Data Analysis Safety Endpoint->Data Analysis Conclusion Compare Efficacy and Safety Profiles Data Analysis->Conclusion

Caption: Workflow for preclinical comparison of this compound and LMWH.

Conclusion

References

Potency Under Scrutiny: A Comparative Analysis of MDI-2268 and Other PAI-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Quantitative Potency Comparison

CompoundTargetIC50 Value (µM)Assay TypeReference
MDI-2268 PAI-1Not Publicly Available-[1]
tiplaxtinin (PAI-039)PAI-12.7Chromogenic Assay[2]
TM5275PAI-16.95tPA-dependent peptide hydrolysis
TM5441PAI-113.9 - 51.1Cell Viability Assay[2]
AZ3976PAI-126Enzymatic Chromogenic Assay
AZ3976PAI-116Plasma Clot Lysis Assay

Note: The IC50 for TM5441 is presented as a range as it was determined across various cancer cell lines.

Experimental Protocols

In Vitro PAI-1 Inhibition Chromogenic Assay

Principle: PAI-1 is incubated with the test inhibitor, followed by the addition of a fixed amount of tPA or uPA. The residual plasminogen activator activity is then measured by the addition of a chromogenic substrate that is cleaved by the activator, releasing a colored product. The absorbance of this product is inversely proportional to the PAI-1 activity.

Detailed Protocol:

  • Reagent Preparation:

    • Dilute recombinant human tPA or uPA to a working concentration in the same buffer.

    • Prepare a solution of the chromogenic substrate specific for tPA or uPA.

  • Assay Procedure:

    • Add the tPA or uPA solution to each well and incubate for another defined period (e.g., 10-15 minutes) at 37°C.

    • Initiate the chromogenic reaction by adding the substrate solution to each well.

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader in kinetic or endpoint mode.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Plasma Clot Lysis Assay

Principle: A clot is formed in plasma by the addition of thrombin and calcium. The time it takes for the clot to lyse in the presence of a plasminogen activator is measured. PAI-1 inhibitors are expected to accelerate clot lysis by preventing the inhibition of the plasminogen activator.

Detailed Protocol:

  • Sample Preparation:

    • Prepare platelet-poor plasma from citrated whole blood by centrifugation.

  • Assay Procedure:

    • In a 96-well microplate, add the test inhibitor to the plasma at various concentrations.

    • Initiate clot formation by adding a solution containing thrombin, calcium chloride, and a plasminogen activator (e.g., tPA).

    • Monitor the change in optical density (turbidity) of the sample over time at a specific wavelength (e.g., 405 nm) in a temperature-controlled microplate reader (37°C).

  • Data Analysis:

    • The time to 50% clot lysis is determined from the turbidity curve for each concentration of the inhibitor.

    • The concentration of the inhibitor that produces a 50% reduction in the clot lysis time compared to the control is determined.

In Vivo Murine Model of Thrombosis

Principle: Topical application of ferric chloride to the carotid artery induces oxidative injury to the vessel wall, leading to the formation of a stable, platelet-rich thrombus. The effect of a PAI-1 inhibitor on the time to vessel occlusion or on thrombus weight is then measured.

Detailed Protocol:

  • Animal Preparation:

    • Anesthetize the mouse (e.g., with isoflurane).

    • Surgically expose the common carotid artery.

    • Place a flow probe around the artery to monitor blood flow.

  • Inhibitor Administration:

  • Thrombosis Induction:

    • Apply a piece of filter paper saturated with a ferric chloride solution (e.g., 10%) to the adventitial surface of the carotid artery for a specific duration (e.g., 3 minutes).

  • Measurement of Efficacy:

    • Continuously monitor the carotid artery blood flow. The time to complete cessation of blood flow (occlusion) is recorded.

    • Alternatively, at a set time after injury, the thrombosed arterial segment can be excised and the thrombus can be dried and weighed.

  • Data Analysis:

    • Compare the time to occlusion or the thrombus weight in the inhibitor-treated group to a vehicle-treated control group.

Visualizing the Mechanisms

PAI1_Signaling_Pathway cluster_0 Fibrinolysis Cascade cluster_1 PAI-1 Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activated by Fibrin Fibrin Plasmin->Fibrin Degrades Fibrin_Degradation_Products Fibrin_Degradation_Products tPA_uPA tPA / uPA PAI1 PAI-1 PAI1->tPA_uPA Inhibits MDI2268 This compound & Other Inhibitors MDI2268->PAI1 Inhibits

Chromogenic_Assay_Workflow start Start reagents Prepare PAI-1, Inhibitor, and tPA/uPA start->reagents incubation1 Incubate PAI-1 with Inhibitor reagents->incubation1 incubation2 Add tPA/uPA and Incubate incubation1->incubation2 substrate Add Chromogenic Substrate incubation2->substrate measure Measure Absorbance substrate->measure analyze Calculate IC50 measure->analyze end End analyze->end

InVivo_Thrombosis_Model start Start anesthetize Anesthetize Mouse start->anesthetize expose_artery Surgically Expose Carotid Artery anesthetize->expose_artery administer_inhibitor Administer PAI-1 Inhibitor or Vehicle expose_artery->administer_inhibitor induce_thrombosis Induce Thrombosis with Ferric Chloride administer_inhibitor->induce_thrombosis monitor_flow Monitor Blood Flow (Time to Occlusion) induce_thrombosis->monitor_flow weigh_thrombus OR Excise and Weigh Thrombus induce_thrombosis->weigh_thrombus analyze Compare Treated vs. Control Group monitor_flow->analyze weigh_thrombus->analyze end End analyze->end

Caption: Experimental workflow for the in vivo murine thrombosis model.

Concluding Remarks

References

A Comparative Guide to the Structural and Functional Differences Between PAI-1 Inhibitors: MDI-2268 and PAI-039

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Structural and Physicochemical Properties

FeatureMDI-2268PAI-039 (Tiplaxtinin)
Chemical Structure
alt text
alt text
IUPAC Name 2-(4-(hexyloxy)phenyl)-5,6-dihydroimidazo[2,1-a]isoquinoline-3-carboxylic acid(1-benzyl-5-(4-(trifluoromethoxy)phenyl)-1H-indol-3-yl)oxoacetic acid[1]
Molecular Formula C24H26N2O3C24H16F3NO4
Molecular Weight 390.48 g/mol 439.38 g/mol
CAS Number 1609176-50-2393105-53-8

Mechanism of Action and Potency

PAI1_Inhibition cluster_0 PAI-1 Regulation of Fibrinolysis cluster_1 Inhibitor Mechanism Active PAI-1 Active PAI-1 tPA/uPA tPA/uPA Active PAI-1->tPA/uPA Inhibition Plasminogen Plasminogen tPA/uPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin Conversion Fibrin Clot Fibrin Clot Plasmin->Fibrin Clot Degrades Fibrin Degradation Fibrin Degradation Fibrin Clot->Fibrin Degradation PAI-039 PAI-039 Active PAI-1_2 Active PAI-1 PAI-039->Active PAI-1_2 Induces Substrate Behavior This compound This compound Vitronectin-PAI-1 Vitronectin-PAI-1 Complex This compound->Vitronectin-PAI-1 Inhibits Vitronectin Vitronectin Vitronectin->Active PAI-1_2 Blocks PAI-039 Binding Inactive PAI-1 Inactive PAI-1 (Substrate) Active PAI-1_2->Inactive PAI-1 Inhibited Vitronectin-PAI-1 Inhibited Complex Vitronectin-PAI-1->Inhibited Vitronectin-PAI-1

Diagram 1. Differential mechanisms of PAI-1 inhibition by this compound and PAI-039.
Quantitative Comparison of Potency

ParameterThis compoundPAI-039 (Tiplaxtinin)
IC50 (in vitro) ~29 µM (similar to a known compound)2.7 µM
In Vivo Potency Significantly more potent than PAI-039-
Activity vs. Vitronectin-bound PAI-1 ActiveInhibited

Experimental Data and Protocols

In Vivo Comparative Studies
Experimental Protocols

Principle:

  • A chromogenic substrate for tPA is added.

Detailed Protocol:

  • Add a fixed concentration of human tPA (e.g., 20 nM) to the mixture and incubate for a further 10-15 minutes at 37°C.

  • Add a chromogenic tPA substrate (e.g., Spectrozyme® t-PA) to a final concentration of 0.5 mM.

  • Measure the absorbance at 405 nm at regular intervals using a microplate reader.

  • Calculate the rate of substrate cleavage (change in absorbance per unit time).

  • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

ChromogenicAssay cluster_workflow Chromogenic PAI-1 Inhibition Assay Workflow A 1. Incubate PAI-1 with Inhibitor B 2. Add tPA/uPA A->B C 3. Add Chromogenic Substrate B->C D 4. Measure Absorbance at 405 nm C->D E 5. Calculate % Inhibition and IC50 D->E ELISA_Logic cluster_logic ELISA PAI-1 Inhibition Assay Logic Start Start Step1 Inhibitor binds to active PAI-1? Start->Step1 Step2_Yes Active PAI-1 is inhibited Step1->Step2_Yes Yes Step2_No PAI-1 remains active Step1->Step2_No No Step3_Yes No binding to tPA-coated plate Step2_Yes->Step3_Yes Step3_No Binding to tPA-coated plate Step2_No->Step3_No Step4_Yes Low signal Step3_Yes->Step4_Yes Step4_No High signal Step3_No->Step4_No End End Step4_Yes->End Step4_No->End

References

Validating MDI-2268's Inhibition of PAI-1 In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PAI-1 and Its Inhibition

Comparative In Vitro Efficacy of PAI-1 Inhibitors

InhibitorAlternative NamesReported IC50Assay TypeReference
MDI-2268 -Activity reported as "essentially identical" to CCG-7844BPNot specified[1]
Tiplaxtinin PAI-039~34 µMDirect Chromogenic Assay[2]
22 µMClot Lysis Assay[2]
Diaplasinin PAI-749295 nMNot specified[3]

Experimental Protocols

Chromogenic PAI-1 Inhibition Assay Protocol

1. Principle:

2. Materials:

  • Human tissue-type plasminogen activator (tPA)

  • Chromogenic tPA substrate (e.g., Spectrozyme® tPA)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.01% Tween-20)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

3. Procedure:

  • Prepare a stock solution of this compound and other test inhibitors in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of the inhibitors in the assay buffer to achieve a range of desired concentrations.

  • Initiate the enzymatic reaction by adding a fixed concentration of tPA to each well.

  • Immediately add the chromogenic tPA substrate to all wells.

  • Measure the absorbance at 405 nm at regular intervals (e.g., every minute for 15-30 minutes) using a microplate reader.

  • Calculate the rate of substrate cleavage (change in absorbance per unit time) for each inhibitor concentration.

  • Plot the rate of reaction against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizing Key Processes

PAI1_Signaling_Pathway cluster_Fibrinolysis Fibrinolysis Cascade cluster_Inhibition PAI-1 Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA / uPA Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation Degrades Fibrin Fibrin (Clot) Fibrin->Fibrin_Degradation PAI1 Active PAI-1 PAI1_Complex Inactive PAI-1/tPA-uPA Complex PAI1->PAI1_Complex Inhibits Latent_PAI1 Latent PAI-1 PAI1->Latent_PAI1 Spontaneous Conversion tPA_uPA tPA / uPA tPA_uPA->PAI1_Complex MDI2268 This compound MDI2268->PAI1 Inhibits Vitronectin Vitronectin Vitronectin->PAI1 Stabilizes Chromogenic_Assay_Workflow start Start prepare_reagents Prepare Reagents: - PAI-1 - tPA - Chromogenic Substrate - this compound Dilutions start->prepare_reagents add_pai1 Add PAI-1 to 96-well Plate prepare_reagents->add_pai1 add_inhibitor Add this compound (or other inhibitors) add_pai1->add_inhibitor incubate1 Incubate (e.g., 15 min, 37°C) to allow binding add_inhibitor->incubate1 add_tpa Add tPA to initiate reaction incubate1->add_tpa add_substrate Add Chromogenic Substrate add_tpa->add_substrate read_absorbance Measure Absorbance at 405 nm (Kinetic Reading) add_substrate->read_absorbance analyze_data Calculate Reaction Rates and Determine IC50 read_absorbance->analyze_data end End analyze_data->end Inhibitor_Comparison MDI2268 This compound + Potent in vitro & in vivo activity + Inhibits vitronectin-bound PAI-1 + Orally bioavailable Tiplaxtinin Tiplaxtinin (PAI-039) + Well-characterized inhibitor - Lower potency vs. others - Activity affected by vitronectin Diaplasinin Diaplasinin (PAI-749) + High in vitro potency (nM range) ? In vivo efficacy data less available ? Effect of vitronectin less characterized

References

MDI-2268: A Comparative Analysis of a Novel PAI-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison: MDI-2268 vs. Low-Molecular-Weight Heparin (LMWH)

This compound has been evaluated against the standard-of-care anticoagulant, Low-Molecular-Weight Heparin (LMWH), in a murine model of deep vein thrombosis. The key findings from these comparative studies are summarized below.

Performance MetricThis compoundLow-Molecular-Weight Heparin (LMWH)Vehicle Control
Thrombus Weight Reduction 62% decrease compared to control[4]Comparable to this compound[1]-
Bleeding Time No significant change[1][4]Significantly prolonged[1][4]-
Primary Target Plasminogen Activator Inhibitor-1 (PAI-1)[3][5]Antithrombin III-
Administration Route Oral and Intraperitoneal[1]Injection-
Oral Bioavailability 57% in rats[1]Not orally bioavailable-

Experimental Protocols

Murine Model of Venous Thrombosis

A common method to assess the efficacy of antithrombotic agents is the electrolytic-induced inferior vena cava (IVC) thrombosis model in mice.[1]

  • Induction of Thrombosis: Anesthetized mice undergo a midline laparotomy to expose the inferior vena cava. A fine needle electrode is inserted into the IVC, and a controlled electric current is applied to induce endothelial injury and subsequent thrombus formation.[1]

  • Drug Administration: Following thrombus induction, animals are treated with either this compound (e.g., 3 mg/kg), LMWH (e.g., 3 mg/kg), or a vehicle control via intraperitoneal (IP) injections at specified intervals (e.g., three times a day for two days).[1]

  • Thrombus Evaluation: After the treatment period, the IVC is dissected, and the formed thrombus is carefully removed and weighed. The reduction in thrombus weight in the treated groups is compared to the vehicle control group to determine efficacy.[1]

Bleeding Time Assay

To evaluate the safety profile and bleeding risk associated with antithrombotic agents, a tail bleeding time assay is performed.

  • Drug Administration: Mice are administered a single dose of this compound (e.g., 3 mg/kg IP), LMWH, or a vehicle control.[1]

  • Tail Transection: After a specified time post-injection (e.g., 90 minutes), the distal tip of the mouse's tail is transected.[1]

  • Bleeding Measurement: The tail is immediately immersed in warm saline, and the time until bleeding ceases is recorded. A prolonged bleeding time indicates a higher risk of hemorrhage.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound within the fibrinolytic pathway and the general workflow of the in vivo thrombosis studies.

G cluster_pathway Fibrinolytic Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin Fibrin Fibrin_Degradation Fibrin Degradation Products tPA_uPA tPA / uPA PAI1 PAI-1 MDI2268 This compound

Caption: Mechanism of action of this compound in the fibrinolytic pathway.

G cluster_workflow In Vivo Thrombosis Experimental Workflow Induction Thrombosis Induction (Electrolytic Injury) Treatment Treatment Administration (this compound, LMWH, Vehicle) Induction->Treatment Observation Treatment Period (e.g., 2 days) Treatment->Observation Harvest Thrombus Harvest and Weighing Observation->Harvest Analysis Data Analysis (Comparison of Thrombus Weight) Harvest->Analysis

Caption: General workflow for in vivo thrombosis studies.

Cross-Reactivity and Specificity

The development of highly specific inhibitors is crucial to minimize adverse drug reactions and improve the therapeutic window.[6][7] Future studies detailing the broader off-target profile of this compound will be invaluable for a complete understanding of its pharmacological properties and for further de-risking its clinical development.[8]

References

A Comparative Analysis of PAI-1 Inhibitors: MDI-2268 and TM5275

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Introduction

Mechanism of Action

In Vitro Potency and Selectivity

A direct head-to-head comparison of the in vitro potency of MDI-2268 and TM5275 from a single study is not publicly available. However, data from separate studies provide insights into their individual activities.

CompoundTargetIC50 (μM)Selectivity
This compoundPAI-1Not explicitly reported; described as potent.Reported as selective.
TM5275PAI-16.95[2][3][4]No interference with other serpins up to 100 μM.[2][5]

Pharmacokinetic Properties

Pharmacokinetic data for both compounds have been reported in animal models, providing valuable information on their absorption, distribution, metabolism, and excretion (ADME) profiles.

Table 2: Pharmacokinetic Parameters of this compound and TM5275 in Rats

ParameterThis compoundTM5275
Route of Administration Intravenous (IV) and Oral (PO)Oral (PO)
Half-life (t½) 30 minutes (IV), 3.4 hours (PO)[2]Not explicitly reported.
Bioavailability 57% (PO)[2]Not explicitly reported.
Plasma Concentration Not explicitly reported.17.5 ± 5.2 μM (after 10 mg/kg dose)[4]

In Vivo Efficacy

Both this compound and TM5275 have demonstrated antithrombotic efficacy in preclinical animal models.

Table 3: In Vivo Antithrombotic Efficacy

CompoundAnimal ModelDosageKey Findings
This compoundMouse electrolytic inferior vena cava thrombosis model3 mg/kgAs efficacious as low-molecular-weight heparin (LMWH) in reducing thrombus weight without increasing bleeding time.[2]
TM5275Rat thrombosis model10 and 50 mg/kgSignificantly lower blood clot weights compared to vehicle-treated rats. A 50 mg/kg dose showed equivalent antithrombotic effectiveness to 500 mg/kg of ticlopidine.[4]

Experimental Protocols

PAI-1 Inhibition Assay (Chromogenic Method)
  • Reagents and Materials:

    • Recombinant human tPA or uPA

    • Chromogenic substrate for plasmin (e.g., S-2251)

    • Plasminogen

    • Assay buffer (e.g., Tris-HCl with Tween-20)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Plasminogen and the chromogenic substrate are added to initiate the reaction. The residual active tPA or uPA will convert plasminogen to plasmin, which in turn cleaves the chromogenic substrate, releasing a colored product (e.g., p-nitroaniline).

    • The absorbance is measured kinetically at a specific wavelength (e.g., 405 nm) using a microplate reader.

    • The rate of color development is proportional to the activity of the uninhibited tPA or uPA.

Signaling Pathways and Experimental Workflows

PAI-1 Signaling Pathway

PAI1_Signaling cluster_intracellular Intracellular Space uPA uPA uPAR uPAR uPA->uPAR Binds PAI1 PAI-1 uPAR->PAI1 Complex Formation Integrin Integrins uPAR->Integrin Associates LRP1 LRP1 PAI1->LRP1 Internalization VN Vitronectin PAI1->VN Binds FAK FAK Integrin->FAK Src Src FAK->Src Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellMigration Cell Migration & Adhesion ERK->CellMigration Promotes

Experimental Workflow for In Vivo Antithrombotic Efficacy

InVivo_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis AnimalModel Mouse Model of Venous Thrombosis Grouping Divide into Treatment Groups: - Vehicle Control - this compound - TM5275 - Positive Control (e.g., LMWH) AnimalModel->Grouping Dosing Administer Compounds (e.g., IP or Oral) Grouping->Dosing ThrombosisInduction Induce Thrombosis (e.g., Electrolytic Injury) Dosing->ThrombosisInduction Monitoring Monitor for a Defined Period ThrombosisInduction->Monitoring Harvest Harvest Thrombus Monitoring->Harvest Bleeding Assess Bleeding Time Monitoring->Bleeding Measure Measure Thrombus Weight Harvest->Measure DataAnalysis Statistical Analysis Measure->DataAnalysis Bleeding->DataAnalysis

Conclusion

The choice between these two compounds for research or development purposes may depend on the specific application. The higher oral bioavailability of this compound could be advantageous for chronic oral therapies. However, the well-characterized in vitro profile of TM5275 provides a solid baseline for further studies. A direct, head-to-head comparative study under identical experimental conditions would be invaluable for a more definitive assessment of their relative potency and efficacy. Researchers are encouraged to consider the data presented in this guide in the context of their specific experimental goals and to consult the primary literature for more detailed information.

References

A Head-to-Head Showdown: MDI-2268 and the New Wave of PAI-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Quantitative Performance Comparison

InhibitorTargetAssay TypeIC50 ValueSource
MDI-2268 Human PAI-1Not SpecifiedNot SpecifiedN/A
Tiplaxtinin (PAI-039) Human PAI-1Chromogenic Assay2.7 µM[1][1]
TM5614 Human PAI-1tPA-dependent hydrolysis assay< 6.95 µM[2][2]
MDI-2517 Human PAI-1Not SpecifiedNot SpecifiedN/A

Table 2: Preclinical In Vivo Efficacy in Thrombosis Models

InhibitorAnimal ModelKey FindingsComparisonSource
This compound Murine Electrolytic IVC ModelSignificant reduction in thrombus weight.[3]As efficacious as Low Molecular Weight Heparin (LMWH) with no increased bleeding time.[3][3]
Tiplaxtinin (PAI-039) Rat Stenosis Model of Venous ThrombosisDose-dependent reduction in thrombus weight.[4]More effective than Lovenox (enoxaparin) at a low dose (1 mg/kg).[4][4]
TM5614 Not SpecifiedNot SpecifiedN/AN/A
MDI-2517 Not SpecifiedNot SpecifiedN/AN/A

Table 3: Preclinical In Vivo Efficacy in Other Models

InhibitorAnimal ModelKey FindingsComparisonSource
This compound Murine Model of Metabolic SyndromeInhibited obesity and atherosclerosis formation.[5]More potent than PAI-039 in vivo.[5][5]
Tiplaxtinin (PAI-039) Murine Model of Metabolic SyndromeInhibited atherosclerosis formation.[5]Less potent than this compound in vivo.[5][5]
MDI-2517 Murine Models of Systemic SclerosisSignificant reduction of fibrosis in skin and lungs.[6]Superior efficacy to pirfenidone, mycophenolate mofetil, and tiplaxtinin (at a 10-fold lower dose).[6][6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols cited in the comparative data.

Murine Deep Vein Thrombosis (DVT) Model (Electrolytic Injury Method)
  • Animal Model: C57BL/6 mice are typically used.[7]

  • Thrombus Induction: Anesthesia is administered, and the inferior vena cava (IVC) is exposed. A fine needle electrode is inserted into the IVC, and a constant electrical current (e.g., 250 µA) is applied for a specific duration to induce endothelial injury and subsequent thrombus formation.[8]

  • Drug Administration: The test compound (e.g., this compound) or control (vehicle or comparator drug like LMWH) is administered, often via intraperitoneal injection, at specified doses and time points relative to thrombus induction.[3]

  • Outcome Measurement: After a set period, the mice are euthanized, and the IVC segment containing the thrombus is excised. The thrombus is carefully dissected and weighed.[3]

  • Bleeding Time Assessment: In a separate cohort of animals, a standardized tail clip is performed, and the time to cessation of bleeding is measured to assess the hemorrhagic risk of the treatment.[3]

In Vitro PAI-1 Inhibition Assay (Chromogenic)
  • Procedure:

Signaling Pathways and Mechanisms of Action

PAI1_Signaling_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation Degrades tPA_uPA tPA / uPA tPA_uPA->Plasmin Activates PAI1 PAI-1 PAI1->tPA_uPA Inhibits Fibrin_Clot Fibrin Clot Fibrin_Clot->Fibrin_Degradation Inhibitors Novel PAI-1 Inhibitors (this compound, etc.) Inhibitors->PAI1 Inhibits Experimental_Workflow_DVT_Model Start Start: C57BL/6 Mice Anesthesia Anesthesia Start->Anesthesia IVC_Exposure IVC Exposure Anesthesia->IVC_Exposure Electrolytic_Injury Electrolytic Injury (Thrombus Induction) IVC_Exposure->Electrolytic_Injury Drug_Admin Drug Administration (this compound or Control) Electrolytic_Injury->Drug_Admin Incubation Incubation Period Drug_Admin->Incubation Euthanasia Euthanasia Incubation->Euthanasia Thrombus_Excision Thrombus Excision & Weighing Euthanasia->Thrombus_Excision Analysis Data Analysis: Compare Thrombus Weights Thrombus_Excision->Analysis

References

Safety Operating Guide

Essential Guide to the Proper Disposal of MDI-2268

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Quantitative Data on Chemical Waste Management

The following table summarizes key quantitative and procedural data relevant to the management of chemical waste like MDI-2268. This information is based on general laboratory waste guidelines.

ParameterGuidelineSource
Maximum Hazardous Waste Storage in Lab Do not store more than 10 gallons of hazardous waste in your lab.[4]
Container Rinsing (Highly Toxic Chemicals) For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[4]
Record Retention for Destruction Destruction records for investigational drugs should be kept for a minimum of three years.[5]
Stock Solution Storage (-80°C) When stored at -80°C, use the stock solution within 6 months.[1]
Stock Solution Storage (-20°C) When stored at -20°C, use the stock solution within 1 month.[1]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be handled systematically to ensure safety and compliance with regulations. The following protocol outlines the necessary steps for its proper disposal as a hazardous chemical waste.

1. Waste Identification and Segregation:

  • Treat all unused or expired this compound as hazardous chemical waste.

  • Do not mix this compound waste with other waste streams such as regular trash, biological waste, or radioactive waste.[2][4]

  • Segregate this compound waste from incompatible chemicals to prevent hazardous reactions.

2. Containerization:

  • Use a sturdy, leak-proof, and chemically compatible container for collecting this compound waste.[2][4]

  • The container must be sealable and kept closed except when adding waste.[4]

  • If the original container is used, ensure it is in good condition with a legible label.

3. Labeling:

  • Properly label the waste container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[2][4]

  • The label must include the full chemical name ("this compound"), the concentration, and the accumulation start date.[2] Avoid using abbreviations or chemical formulas.[2]

4. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure and away from ignition sources and high-traffic areas.

  • Use secondary containment for all liquid hazardous waste to prevent spills.[4]

5. Disposal Request and Pickup:

  • Once the container is full or the accumulation time limit is reached, contact your institution's EHS department to schedule a waste pickup.[4][6]

  • Do not attempt to dispose of this compound down the sink or through any other unauthorized means.[2][4] Evaporation is not an acceptable method of disposal.[2][4]

Disposal of Empty Containers:

  • Thoroughly empty the this compound container.

  • The first rinse of the container must be collected and disposed of as hazardous waste.[4]

  • After appropriate rinsing, the container can be disposed of according to your institution's guidelines for empty chemical containers.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final pickup by EHS.

MDI2268_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Containment cluster_storage_disposal Storage & Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle this compound in a Well-Ventilated Area A->B C Identify this compound as Hazardous Waste B->C D Use a Labeled, Sealable, and Compatible Container C->D E Segregate from Incompatible Waste D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup by Environmental Health & Safety (EHS) F->G H EHS Transports for Approved Disposal (e.g., Incineration) G->H

This compound Disposal Workflow

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Essential Safety and Logistical Information for Handling MDI-2268

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides procedural guidance for the personal protective equipment (PPE), handling, and disposal of MDI-2268, a compound identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Standard disposable gloves may not offer sufficient protection.[2]
Eye Protection Safety goggles or face shieldEssential to protect against splashes. If not using a full-face respirator, safety goggles are required.[2][3]
Respiratory Protection Full-face or half-face respiratorUse a respirator with filters suitable for organic vapors and particulates (e.g., A2P3 rating). In some situations, powered air respirators or air-fed hoods may be necessary.[2]
Body Protection Disposable suits or coverallsTo prevent skin contact, disposable suits made of microporous film are recommended.[3][4]

Experimental Workflow and Handling Protocols

Proper handling procedures are critical to prevent contamination and accidental exposure. The following workflow outlines the key steps for working with this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe Don appropriate PPE prep_vent Ensure proper ventilation prep_ppe->prep_vent prep_sds Review Safety Data Sheet (SDS) prep_vent->prep_sds handle_weigh Weigh this compound in a fume hood prep_sds->handle_weigh Proceed to handling handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve handle_transfer Transfer solution using appropriate glassware handle_dissolve->handle_transfer cleanup_decon Decontaminate work surfaces handle_transfer->cleanup_decon Proceed to cleanup cleanup_waste Segregate and label waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of waste according to institutional and local regulations cleanup_waste->cleanup_dispose start Generate Waste waste_type Identify Waste Type start->waste_type solid Solid this compound or Contaminated PPE waste_type->solid Solid liquid Liquid this compound or Rinsate waste_type->liquid Liquid labware Contaminated Labware waste_type->labware Labware collect_solid Collect in sealed, labeled container solid->collect_solid collect_liquid Collect in sealed, labeled solvent waste container liquid->collect_liquid rinse_labware Rinse with appropriate solvent labware->rinse_labware dispose_solid Dispose as hazardous waste collect_solid->dispose_solid dispose_liquid Dispose as hazardous waste collect_liquid->dispose_liquid collect_rinsate Collect rinsate as liquid waste rinse_labware->collect_rinsate dispose_labware Dispose of rinsed labware per institutional guidelines rinse_labware->dispose_labware collect_rinsate->dispose_liquid

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.